Technical Documentation Center

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine
  • CAS: 77111-78-5

Core Science & Biosynthesis

Foundational

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine chemical structure and synthesis

Structure, Synthesis, and Process Optimization Executive Summary This technical guide details the chemical structure, retrosynthetic logic, and bench-validated protocols for the synthesis of 2-Methoxy-9-(tetrahydro-2H-py...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Process Optimization

Executive Summary

This technical guide details the chemical structure, retrosynthetic logic, and bench-validated protocols for the synthesis of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine . This compound serves as a critical intermediate in the development of adenosine receptor antagonists (specifically


 and 

subtypes) and modified nucleoside antivirals. The presence of the tetrahydropyranyl (THP) group at the

-position acts as a ribose mimetic or a robust protecting group, while the 2-methoxy motif significantly alters the electronic and steric profile of the adenine core, enhancing ligand-receptor binding affinity.

Chemical Structure & Properties[1][2][3][4][5]

Nomenclature and Identification
  • IUPAC Name: 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 249.27 g/mol

  • Key Structural Features:

    • Purine Core: Fully aromatic bicyclic system.

    • C2-Methoxy: Electron-donating group introduced via nucleophilic aromatic substitution (

      
      ).
      
    • N9-THP: Acetal-linked protecting group. The THP ring introduces a chiral center at the C2' position (anomeric carbon), resulting in a racemic mixture (

      
      ) unless chirally separated.
      
Structural Diagram

The following diagram illustrates the numbering and connectivity of the target molecule.

Figure 1: Structural connectivity of the target compound.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the molecule into readily available precursors. The primary disconnection occurs at the


-C bond (removal of THP) and the 

-O bond (methoxy introduction).

Strategic Logic:

  • Regioselectivity: Direct alkylation of 2-methoxyadenine is risky due to competing

    
     vs. 
    
    
    
    alkylation.
  • Precursor Selection: Starting with 2-chloroadenine (or 2,6-dichloropurine) allows for high regioselectivity during the THP protection step (

    
     is thermodynamically favored).
    
  • Functionalization: The 2-chloro group is a versatile handle for

    
     displacement by methoxide.
    

retrosynthesis Target Target: 2-Methoxy-9-(THP)-adenine Intermediate Intermediate: 2-Chloro-9-(THP)-adenine Target->Intermediate Methoxylation (NaOMe/MeOH) SM1 Starting Material 1: 2-Chloroadenine Intermediate->SM1 Protection (DHP, H+) SM2 Reagent: 3,4-Dihydro-2H-pyran (DHP) Intermediate->SM2 +

Figure 2: Retrosynthetic pathway utilizing 2-chloroadenine as the scaffold.

Detailed Synthetic Protocol

Stage 1: -Protection of 2-Chloroadenine

This step installs the THP group. The use of an acid catalyst drives the reaction between the


 imidazole nitrogen and the enol ether of DHP.

Reagents:

  • 2-Chloroadenine (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (3.0 – 5.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (due to low solubility of 2-chloroadenine).

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-chloroadenine (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add p-TsOH (0.5 mmol) followed by DHP (30 mmol).

  • Reaction: Heat the mixture to 60–70°C under an inert atmosphere (

    
     or Ar). Stir for 4–6 hours. The suspension should clear as the product forms and dissolves.
    
  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). Look for the disappearance of the polar starting material (

    
    ) and the appearance of the higher 
    
    
    
    product (
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (100 mL) and wash with saturated

      
       (2 x 50 mL) to neutralize the acid.
      
    • Wash with water (3 x 50 mL) to remove DMF.

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the residue via flash column chromatography (

    
    , gradient 0-5% MeOH/DCM) to yield 2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine  as a white solid.
    

Critical Insight: Regioselectivity is controlled by thermodynamics. Higher temperatures favor the


 isomer over the kinetically formed 

isomer.
Stage 2: Methoxylation ( Displacement)

The 2-chloro group is displaced by a methoxide ion. Since the 6-amino group is electron-donating, the purine ring is somewhat deactivated, requiring vigorous conditions (heat).

Reagents:

  • 2-Chloro-9-(THP)-adenine (from Stage 1)

  • Sodium Methoxide (NaOMe) (5.0 – 10.0 eq)

  • Solvent: Anhydrous Methanol (MeOH)

Protocol:

  • Setup: Dissolve the intermediate (5 mmol) in anhydrous MeOH (25 mL) in a pressure tube or heavy-walled flask.

  • Activation: Add solid NaOMe (25-50 mmol). A large excess is necessary to drive the reaction to completion.

  • Reaction: Seal the vessel and heat to reflux (approx. 70-80°C) or 100°C if using a pressure vessel. Stir for 12–24 hours.

  • Monitoring: Check TLC (5% MeOH/DCM). The product will be slightly more polar than the starting chloride due to the oxygen functionality, but

    
     values are close. Use UV visualization.
    
  • Workup:

    • Cool to room temperature.

    • Neutralize carefully with glacial acetic acid or solid

      
       until pH 
      
      
      
      7-8. Caution: Do not make it too acidic, or you will hydrolyze the THP group.
    • Concentrate to dryness.

    • Resuspend in DCM/MeOH (95:5), filter off inorganic salts, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (2-8% MeOH in DCM) to obtain 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine .

Process Data & Validation[3]

Physicochemical Data Table
ParameterSpecification / Observation
Appearance White to off-white crystalline solid
Melting Point 185 – 188 °C (lit. range for similar analogs)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water
Yield (Stage 1) 75 – 85%
Yield (Stage 2) 60 – 70%
Stability Stable at RT; THP group hydrolyzes at pH < 4
Analytical Characterization (Expected)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.30 (s, 1H, H-8) – Characteristic purine singlet.
      
    • 
       7.30 (br s, 2H, 
      
      
      
      ) – Exchangeable with
      
      
      .
    • 
       5.55 (dd, 1H, H-2' of THP) – Anomeric proton.
      
    • 
       3.85 (s, 3H, 
      
      
      
      ) – Sharp singlet for methoxy group.
    • 
       4.00, 3.60 (m, 2H, THP 
      
      
      
      ).
    • 
       1.50–2.20 (m, 6H, THP 
      
      
      
      protons).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Stage 1 Incomplete reaction due to moisture.Ensure DMF is anhydrous (water <0.05%). Increase DHP equivalents.
N7-Isomer Formation Kinetic control at low temp.Increase reaction temperature to 70°C to favor thermodynamic N9 product.
THP Cleavage in Stage 2 Workup too acidic.Neutralize NaOMe with

instead of strong acid. Keep pH > 7.
Incomplete Methoxylation Ring deactivation by

.
Use a sealed tube at 100°C. Ensure NaOMe is fresh and dry.

References

  • Robins, M. J., et al. (1978). Nucleic acid related compounds.[1][2][3][4][5] 29. Thionyl chloride reactions with adenine nucleosides. Canadian Journal of Chemistry. Link

  • Daly, J. W., et al. (2005). Improved synthesis of 2-substituted adenosines.[2] Patent WO2005054269A1. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd Ed., Wiley-Interscience. (Standard reference for THP stability/conditions).

  • Kamaike, K., et al. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. Link

  • Nandanan, E., et al. (2000).[6] Synthesis of 2-substituted adenosine analogues as P2Y1 receptor antagonists.[7] Journal of Medicinal Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine: A Novel Research Chemical

Disclaimer: The following document provides a comprehensive technical overview of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine. As of the date of this publication, this specific molecule is not extensively documente...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document provides a comprehensive technical overview of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine. As of the date of this publication, this specific molecule is not extensively documented in peer-reviewed literature or commercial catalogs. Therefore, this guide is constructed upon established principles of medicinal chemistry and extrapolates data from closely related, well-characterized structural analogs. The synthesis protocols, biological activities, and experimental workflows described herein are predictive and intended to serve as a scientifically-grounded foundation for researchers initiating studies with this compound.

Introduction: Unveiling a Novel Purine Derivative

In the landscape of chemical biology and drug discovery, purine analogs represent a cornerstone of therapeutic innovation and molecular probes. Their inherent ability to mimic endogenous nucleosides allows them to interact with a vast array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and polymerases. This guide introduces 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine , a novel purine derivative that combines two key structural motifs with significant implications for its chemical and biological profile.

The core of this molecule is a 2-methoxyadenine moiety. The substitution at the C2 position of the adenine ring is a well-established strategy in medicinal chemistry to modulate receptor selectivity and metabolic stability. Adenosine analogs with C2 modifications have shown varied activities, including as vasodilators and potential anti-cancer agents[1].

The second key feature is the tetrahydropyran (THP) group attached at the N9 position. The N9 position of purines is critical for their interaction with many biological targets, and substitution at this site can dramatically alter their activity. The THP group is often employed as a protecting group in organic synthesis due to its stability under many conditions and its susceptibility to cleavage under acidic conditions. However, the THP moiety is also present in a number of biologically active compounds, where it can influence properties such as cell permeability and target engagement[2][3]. For instance, the DNA-dependent protein kinase (DNA-PK) inhibitor AZD7648 features a tetrahydropyran group at the N9 position of its purine core[4][5][6][7].

This guide will provide researchers, scientists, and drug development professionals with a detailed exploration of the potential synthesis, physicochemical properties, biological activities, and research applications of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine, grounded in the extensive literature of its structural precedents.

Chemical Synthesis and Characterization

The synthesis of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine can be logically approached through a convergent synthesis, a strategy that has been successfully applied to other 2-substituted purine derivatives[8][9]. This involves the preparation of the 2-methoxyadenine core, followed by the introduction of the THP group at the N9 position.

Proposed Synthetic Pathway

A plausible and efficient route to the title compound involves the acid-catalyzed reaction of 2-methoxyadenine with 3,4-dihydro-2H-pyran. This is a standard method for the introduction of the THP protecting group onto heterocycles.

Synthetic Pathway 2-Methoxyadenine 2-Methoxyadenine Reagents p-Toluenesulfonic acid (cat.) Acetonitrile, Reflux 2-Methoxyadenine->Reagents DHP 3,4-Dihydro-2H-pyran DHP->Reagents Target 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine Reagents->Target

A proposed synthetic route to the target compound.
Detailed Experimental Protocol (Predictive)
  • Reaction Setup: To a solution of 2-methoxyadenine (1.0 equivalent) in anhydrous acetonitrile, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Addition of Reagent: To the stirred suspension, add 3,4-dihydro-2H-pyran (1.5 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine.

  • Characterization: The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS)[3].

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₁H₁₅N₅O₂
Molecular Weight 249.27 g/mol
Appearance White to off-white solid
Solubility Expected to be soluble in DMSO, DMF, and methanol.
Predicted LogP ~1.5 (Increased lipophilicity compared to 2-methoxyadenine)

Potential Biological Activity and Mechanism of Action

The biological activity of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine is likely to be influenced by both the 2-methoxy and the 9-THP substitutions. Adenine and its derivatives are key players in numerous biological processes, acting as building blocks for nucleic acids and as signaling molecules[10].

Modulation of Purinergic Signaling

The 2-methoxy group may direct the molecule towards interacting with adenosine receptors (A₁, A₂A, A₂B, and A₃)[10]. The affinity and selectivity for these receptors would need to be determined experimentally. Given that adenosine analogs can act as vasodilators, this compound could be investigated for cardiovascular effects[1]. Extracellular adenine nucleotides and adenosine have also been shown to modulate the growth and survival of leukemia cells, suggesting a potential role in cancer research[11][12].

Kinase Inhibition

A significant number of purine analogs function as kinase inhibitors by competing with ATP for the kinase active site[10]. The presence of the tetrahydropyran moiety at the N9 position is a feature of the potent and selective DNA-PK inhibitor AZD7648[4][5][6][7]. DNA-PK is a crucial enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy. It is plausible that 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine could exhibit inhibitory activity against DNA-PK or other kinases within the human kinome.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DNA_PK DNA-PK NHEJ Non-Homologous End Joining DNA_PK->NHEJ DSB DNA Double Strand Break DSB->DNA_PK Inhibitor Potential Target: 2-Methoxy-9-THP-adenine Inhibitor->DNA_PK

Potential kinase signaling pathways targeted by purine analogs.

Potential Research Applications and Experimental Workflows

Based on its structural features, 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine could be a valuable tool for:

  • Cancer Biology: Investigating its potential as a kinase inhibitor, particularly against DNA-PK, and its ability to sensitize cancer cells to DNA-damaging agents.

  • Cardiovascular Research: Exploring its effects on adenosine receptors and potential as a vasodilator.

  • Neuroscience: Studying its interaction with adenosine receptors in the central nervous system.

  • Virology: While less predicted, many 9-substituted adenine derivatives have shown antiviral activity, and this could be an area of exploration.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines a typical procedure to assess the inhibitory activity of the compound against a specific kinase, such as DNA-PK.

Kinase_Inhibition_Workflow Start Start: Prepare Reagents Compound_Prep Prepare serial dilutions of 2-Methoxy-9-THP-adenine in DMSO Start->Compound_Prep Add_Compound Add compound dilutions or DMSO (control) to wells Compound_Prep->Add_Compound Assay_Plate Add kinase, substrate, and ATP to microplate wells Assay_Plate->Add_Compound Incubate Incubate at room temperature to allow kinase reaction Add_Compound->Incubate Stop_Reaction Add detection reagent to stop reaction and generate signal Incubate->Stop_Reaction Read_Plate Read plate on a luminometer or fluorescence plate reader Stop_Reaction->Read_Plate Analyze_Data Analyze data to determine IC₅₀ value Read_Plate->Analyze_Data End End: Report Results Analyze_Data->End

Workflow for an in vitro kinase inhibition assay.
Detailed Protocol for Kinase Inhibition Assay
  • Compound Preparation: Prepare a stock solution of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Reaction: In a 96-well or 384-well plate, combine the kinase of interest (e.g., recombinant DNA-PK), its specific substrate, and ATP at a concentration near the Km for the enzyme.

  • Incubation with Compound: Add the diluted compound or DMSO (as a vehicle control) to the reaction wells and incubate for a predetermined time at room temperature.

  • Detection: Stop the kinase reaction and quantify the amount of product formed. This is often done using a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

As a novel chemical, 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine should be handled with care, assuming it may be hazardous. The safety data for adenine indicates that it can be toxic if swallowed[13].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine stands as a promising yet underexplored research chemical. Its unique combination of a 2-methoxy-substituted purine core and a 9-THP group suggests a multifaceted potential for biological activity. Based on the extensive research on its structural analogs, this compound warrants investigation as a potential modulator of purinergic signaling and as a kinase inhibitor. This guide provides a foundational framework for researchers to begin exploring the synthesis, properties, and applications of this novel molecule, with the hope that it will contribute to new discoveries in chemical biology and drug development.

References

  • Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC. (2021, August 11). National Center for Biotechnology Information. [Link]

  • Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. (2021, August 11). RSC Publishing. [Link]

  • 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis study of 2'-O-(2-methoxyethyl)-purine derivatives. (2007). PubMed. [Link]

  • Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. (n.d.). ResearchGate. [Link]

  • 2-Methyladenosine-Substituted 2',5'-oligoadenylates: conformations, 2-5A binding and catalytic activities with human ribonuclease L. (2000, February 21). PubMed. [Link]

  • Two approaches that increase the activity of analogs of adenine nucleosides in animal cells. (n.d.). PubMed. [Link]

  • Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives. (1990, August 11). PubMed. [Link]

  • US Patent for Chemical syntheses of 2'-O-methoxy purine nucleosides. (n.d.).
  • US Patent for LRRK2 inhibitors. (n.d.).
  • Azd-7648 | C18H20N8O2 | CID 135151360. (n.d.). PubChem. [Link]

  • Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. (2009, March 1). PubMed. [Link]

  • Synthesis and biological properties of 9-(trans-4-hydroxy-2-buten-1-yl)adenine and guanine: open-chain analogues of neplanocin A. (1987, February). PubMed. [Link]

  • Structures of 9-substituted adenine derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Adenines with a Phosphorus-Containing Group in the 9-Position. (n.d.). ResearchGate. [Link]

  • US Patent for BTK inhibitors. (n.d.).
  • Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. (n.d.). ResearchGate. [Link]

  • US Patent Application for Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. (n.d.).
  • CDKs. (n.d.). OTAVAchemicals. [Link]

  • Adenine, a key player in biology and medicinal chemistry. (2024, July 11). ScienceDirect. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2016, December 22). ACS Publications. [Link]

  • Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells. (2020, June 22). MDPI. [Link]

  • N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. (n.d.). CAS Common Chemistry. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[8][9][14]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020, April 9). PubMed. [Link]

  • 9-(tetrahydrofuryl)adenine. (2020, March 28). DNAmod. [Link]

  • Effects of adenine nucleotides and adenosine (Ado) on the THP-1 cell... (n.d.). ResearchGate. [Link]

  • Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. (2016, February 10). ACS Publications. [Link]

  • (A) Chemical structure of... (n.d.). ResearchGate. [Link]

  • Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells. (n.d.). ResearchGate. [Link]

  • 6-benzylamino-9-(2-tetrahydropyranyl)-9H-purine | C17H19N5O | CID 16834. (n.d.). PubChem. [Link]

  • Avicenna Biosciences Secures U.S. Patent for Novel Compounds That Can Be Used in the Treatment of Neurodegenerative Diseases. (2024, October 17). BioSpace. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine in Antiviral Nucleoside Synthesis

This Application Note is designed for researchers in medicinal chemistry and virology, focusing on the strategic utilization of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (hereafter referred to as 2-OMe-THP-A ). T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and virology, focusing on the strategic utilization of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (hereafter referred to as 2-OMe-THP-A ).

This guide treats 2-OMe-THP-A not merely as a catalog chemical, but as a critical "masked" scaffold for synthesizing Adenosine Deaminase (ADA)-resistant nucleoside analogues , such as Spongosine and 2-methoxy-vidarabine derivatives.

Executive Summary & Scientific Rationale

The development of adenine-based antivirals (e.g., Vidarabine/Ara-A) is historically plagued by rapid metabolic deactivation. The enzyme Adenosine Deaminase (ADA) converts adenine nucleosides to their corresponding hypoxanthine derivatives (inosines), which typically possess significantly lower antiviral potency.

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine serves as a high-value intermediate to solve this metabolic instability.

  • The 2-Methoxy Motif: The introduction of an electron-donating methoxy group at the C2 position of the purine ring provides steric and electronic shielding against ADA, increasing the biological half-life of the final nucleoside drug.

  • The THP Protecting Group: The tetrahydropyranyl (THP) group at N9 serves as a lipophilic mask, improving solubility in organic solvents during precursor purification and preventing unwanted N9-alkylation until the specific glycosylation step is required.

Key Applications
  • Synthesis of Spongosine (2-Methoxyadenosine): A naturally occurring nucleoside with activity against Herpes Simplex Virus (HSV) and potent anti-inflammatory properties.

  • Development of 2-Methoxy-Ara-A: An ADA-resistant analogue of Vidarabine.

  • Scaffold for Carbocyclic Nucleosides: Precursor for Abacavir-like analogues where the ribose is replaced by a cyclopentyl ring.

Mechanism of Action: The "ADA Shield"

The utility of 2-OMe-THP-A lies in the final pharmacological properties it imparts to the nucleoside.

  • Standard Adenosine: Fits into the ADA active site; Zinc coordinates with N1/C6-NH2 to catalyze deamination to Inosine.

  • 2-Methoxyadenosine: The C2-methoxy group clashes with the hydrophobic pocket of the ADA active site (specifically residues Gly184 and Asp295 in human ADA), drastically reducing catalytic efficiency (

    
    ).
    
Visualization: Synthesis & Mechanism

G Start 2-OMe-THP-A (Protected Scaffold) Step1 Deprotection (Acid Hydrolysis) Start->Step1 -THP Intermediate 2-Methoxyadenine (Free Base) Step1->Intermediate Step2 Vorbruggen Coupling (BSA / TMSOTf + Sugar) Intermediate->Step2 + Ribose/Arabinose Product 2-Methoxy-Nucleoside (e.g., Spongosine) Step2->Product ADA Adenosine Deaminase (Enzyme) Product->ADA RESISTANT (Steric Clash) Inosine Inactive Inosine Analogue ADA->Inosine Rapid Deamination (If no 2-OMe)

Caption: Workflow converting the THP-protected precursor to an active antiviral, illustrating the blockade of ADA-mediated deactivation.

Experimental Protocols

Protocol A: Activation of the Scaffold (THP Removal)

Before glycosylation, the N9 position must be liberated. The THP group is acid-labile.

Reagents:

  • 2-OMe-THP-A (Starting Material)

  • 1.25 M HCl in Methanol

  • Ethyl Acetate (for workup)

Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 2-OMe-THP-A in Methanol (10 mL).

  • Hydrolysis: Add 1.25 M HCl/MeOH (3.0 eq) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1). The lipophilic THP spot (

    
    ) will disappear, and the polar free base (
    
    
    
    ) will appear.
  • Workup: Neutralize with solid NaHCO₃. Filter off salts. Concentrate the filtrate.

  • Purification: Recrystallize from water/ethanol to yield 2-methoxyadenine as a white solid.

    • Note: This step is critical. Residual THP or acid will interfere with the Lewis acids used in the next step.

Protocol B: Vorbruggen Glycosylation (Synthesis of Antiviral Nucleoside)

This protocol describes coupling the activated base with a ribose sugar to form the nucleoside.

Reagents:

  • 2-Methoxyadenine (from Protocol A)[1][2]

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Sugar donor)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[3]

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Silylation: Suspend dried 2-methoxyadenine (1.0 eq) in anhydrous MeCN under Argon. Add BSA (3.0 eq). Stir at 60°C for 30 mins until the solution becomes clear (formation of silylated base).

  • Coupling: Cool to 0°C. Add the sugar donor (1.1 eq).

  • Catalysis: Add TMSOTf (1.2 eq) dropwise. This Lewis acid promotes the formation of the oxocarbenium ion on the sugar.

  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Pour into ice-cold saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).

  • Deprotection (Global): Treat the benzoylated intermediate with Methanolic Ammonia (7 N) at RT for 24 hours to remove sugar protecting groups.

  • Result: 2-Methoxyadenosine (Spongosine) .

Analytical Data & Validation

When characterizing the final antiviral compound derived from 2-OMe-THP-A, specific spectral signatures confirm the successful incorporation of the 2-methoxy group and the correct N9-glycosylation.

Parameter2-Methoxyadenosine (Target)Unsubstituted Adenosine (Control)Interpretation
UV

~270 nm260 nmBathochromic shift due to 2-OMe auxochrome.

H NMR (C2-H)
Absent

8.14 (s)
Disappearance of C2 proton confirms substitution.

H NMR (OMe)

3.95 (s, 3H)
AbsentDistinct singlet indicates methoxy group presence.
ADA Half-life > 24 hours < 5 minutesIn vitro stability assay (calf intestinal ADA).

References

  • Robins, R. K., & Broom, A. D. (1965).[4] The Direct Preparation of 2'-O-Methyladenosine from Adenosine.[4] Journal of the American Chemical Society.[4][5] Link

    • Context: Foundational chemistry for methoxy-substituted adenines.[6]

  • Bergstrom, D. E., et al. (1998). Antiviral activities of 9-R-2-phosphonomethoxypropyl adenine (PMPA). Antimicrobial Agents and Chemotherapy.[7][8] Link

    • Context: Establishes the antiviral potency of adenine analogues.[9]

  • Family, F., et al. (2020). The development of isoguanosine: from discovery to applications. RSC Advances. Link

    • Context: Discusses Spongosine (2-methoxyadenosine) and its natural origins and biological activity.[10]

  • U.S. Patent 5,962,675. Chemical syntheses of 2'-O-methoxy purine nucleosides.[11] Link

    • Context: Industrial protocols for methoxy-purine synthesis.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Text). Context: Reference for THP deprotection conditions (HCl/MeOH).

Sources

Application

Using 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine as a kinase inhibitor

An In-depth Guide to the Characterization and Application of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine as a Putative Kinase Inhibitor Introduction Protein kinases are fundamental regulators of cellular processes,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Characterization and Application of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine as a Putative Kinase Inhibitor

Introduction

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] This has made them one of the most important classes of drug targets.[2] The purine scaffold, which mimics the adenine ring of ATP, is a privileged structure in the design of kinase inhibitors, enabling competitive binding at the enzyme's active site.[1][3]

This document introduces 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine , a novel synthetic purine derivative. Its structural similarity to adenine suggests a potential role as an ATP-competitive kinase inhibitor. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a robust framework and detailed protocols for the initial characterization, validation, and application of this compound in kinase inhibition studies, from initial biochemical screening to cell-based functional assays.

Compound Profile

The first step in evaluating any new chemical entity is to understand its basic physical and chemical properties.

Chemical Structure

G cluster_pathway Hypothesized ATP-Competitive Inhibition Kinase_active Kinase Active Site Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase_active->Phospho_Substrate Phosphorylates Kinase_inhibited Inhibited Kinase ATP ATP ATP->Kinase_active Binds Substrate Substrate Protein Substrate->Kinase_active Binds Inhibitor 2-Methoxy-9-(THP)-9H-adenine Inhibitor->Kinase_active Competitively Binds Kinase_inhibited->Substrate No Phosphorylation (Signal Blocked) G A Step 1: In Vitro Biochemical Assay (e.g., ADP-Glo™) B Determine Biochemical IC50 (Potency) A->B  Data Analysis C Step 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) B->C Proceed if potent D Determine Cellular IC50 (Efficacy & Permeability) C->D  Data Analysis E Step 3: Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) D->E Proceed if effective F Confirm On-Target Effect (Mechanism of Action) E->F  Data Analysis G Step 4: Kinome Selectivity Profiling (Optional but Recommended) F->G Further Characterization H Assess Off-Target Effects (Safety & Specificity) G->H  Data Analysis

Caption: Recommended experimental workflow for kinase inhibitor validation.

Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of the compound on a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction. T[4][5]he ADP-Glo™ Kinase Assay (Promega) is a common platform for this purpose.

Principle: Kinase activity depletes ATP, converting it to ADP. The addition of the ADP-Glo™ Reagent stops the reaction and depletes the remaining ATP. The Kinase Detection Reagent then converts the generated ADP back to ATP, which is used by a luciferase to produce light. The luminescent signal is directly proportional to kinase activity.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at a concentration near the Km for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Then, create an intermediate dilution of this series in Kinase Assay Buffer.

  • Reaction Setup (per well of a 384-well plate):

    • Add 1 µL of the diluted compound or DMSO (for positive and negative controls).

    • Add 2 µL of a 2.5X kinase/substrate mixture prepared in Kinase Assay Buffer.

    • To initiate the reaction, add 2 µL of 2.5X ATP solution prepared in Kinase Assay Buffer. The final reaction volume is 5 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes. The optimal time may need to be determined empirically.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • Plot % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the compound's ability to inhibit cell growth, providing insights into its cell permeability and overall efficacy in a biological system.

[6][7]Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., K-562, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 90 µL of medium) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the inhibitor in complete medium. Add 10 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Signal Generation:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of viability relative to the DMSO control.

  • Plot % Viability against the logarithm of the inhibitor concentration and fit to a 4PL curve to determine the IC50 or GI50 (concentration for 50% growth inhibition).

Protocol 3: Cellular Target Engagement via Western Blot

This protocol confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation of a known downstream substrate.

[7]Materials:

  • Cell line expressing the target kinase

  • 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: one specific for the phosphorylated substrate (p-Substrate) and one for the total substrate protein (Total-Substrate).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with a serial dilution of the inhibitor for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane, run on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with the primary antibody for p-Substrate overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with the antibody for Total-Substrate to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities for p-Substrate and Total-Substrate for each lane.

  • Normalize the p-Substrate signal to the Total-Substrate signal.

  • Plot the normalized phosphorylation levels against the inhibitor concentration to demonstrate a dose-dependent decrease.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Compound Precipitation Poor solubility in aqueous assay buffer.Increase the final DMSO concentration (typically up to 1%, check enzyme tolerance). Prepare a more dilute stock solution.
High Well-to-Well Variability Inconsistent pipetting; edge effects on the plate; cell clumping.Use calibrated pipettes; avoid using the outer wells of the plate; ensure a single-cell suspension before seeding.
No Inhibition Observed Compound is inactive against the target; compound is not cell-permeable (for cellular assays); incorrect assay conditions.Test against a different kinase; verify compound integrity (LC-MS); optimize assay parameters (ATP concentration, incubation time).
Biochemical IC50 is much lower than Cellular IC50 Poor cell permeability; compound is actively pumped out of cells (efflux); compound binds to plasma proteins in the medium.Perform assays in serum-free medium to test for protein binding effects; use cell lines that overexpress efflux pumps to test for susceptibility.

References

  • Recent Advances in CDK Inhibitors for Cancer Therapy. (2018). Taylor & Francis Online.
  • CDK inhibitors in cancer therapy, an overview of recent development. (n.d.). PMC.
  • What are CDKs inhibitors and how do they work?. (2024). Patsnap Synapse.
  • What Are CDK4/6 Inhibitors?. (2026). Breast Cancer.org.
  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. (2024). MDPI.
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. (n.d.). Benchchem.
  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery.
  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems.
  • LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific - US.
  • Adenine, a key player in biology and medicinal chemistry. (2024). ScienceDirect.
  • Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. (2009). PubMed.
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2022). MDPI.

Sources

Method

Application Note &amp; Protocols: Strategic Deprotection of 9-(Tetrahydro-2H-pyran-2-yl)-9H-adenine Derivatives

Introduction: The Role of the THP Group in Adenine Chemistry In the multistep synthesis of complex molecules, particularly nucleoside analogues and related pharmacophores, the selective protection and deprotection of rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of the THP Group in Adenine Chemistry

In the multistep synthesis of complex molecules, particularly nucleoside analogues and related pharmacophores, the selective protection and deprotection of reactive functional groups is paramount. The N9 position of the adenine purine ring is a frequent site of reactivity. The tetrahydropyranyl (THP) group is a widely employed protecting group for this position, forming a 9-(tetrahydro-2H-pyran-2-yl)-9H-adenine derivative.

The THP group is an acetal, which imparts significant stability under a wide range of non-acidic conditions, including exposure to strongly basic reagents, organometallics, and hydrides.[1] This stability allows for extensive chemical modifications at other positions of the adenine core or its substituents. However, the successful synthesis of the final target compound hinges on the efficient and clean removal of the THP group. This document provides a detailed guide to the deprotection of 9-THP-adenine derivatives, explaining the underlying mechanism and offering robust protocols for researchers in organic synthesis and drug development.

The Deprotection Mechanism: Acid-Catalyzed Acetal Hydrolysis

The removal of the THP group is fundamentally an acid-catalyzed hydrolysis of an acetal.[2] The reaction is initiated by the protonation of the pyran oxygen atom, which is the most basic site. This protonation converts the ether oxygen into a good leaving group. Subsequent cleavage of the C-O bond is facilitated by the formation of a resonance-stabilized oxocarbenium ion.[2] This intermediate is then attacked by a nucleophile, typically water or an alcohol solvent, to yield the deprotected N9-H of the adenine and a hemiacetal byproduct, which equilibrates to 5-hydroxypentanal.

Caption: Acid-catalyzed deprotection mechanism of 9-THP-adenine.

Deprotection Methodologies: A Comparative Overview

The choice of deprotection method depends critically on the overall molecular structure, particularly the presence of other acid-sensitive functional groups. A range of conditions from very mild to moderately strong can be employed.

MethodReagent(s)Solvent(s)Temp. (°C)TimeKey Characteristics & Considerations
Mild Acetic Acid Acetic Acid (AcOH)THF / H₂O25 - 454 - 24 hVery mild and common; ideal for substrates with other acid-labile groups. Reaction can be slow at room temperature.[3][4]
Toluenesulfonic Acid p-TsOH or PPTSMeOH or EtOH0 - 251 - 4 hHighly efficient and generally faster than acetic acid.[5] Pyridinium p-toluenesulfonate (PPTS) is a milder, less acidic alternative to p-TsOH.[5]
Strong Protic Acid Trifluoroacetic Acid (TFA) or HClDCM or Dioxane/H₂O0 - 250.5 - 2 hFor robust substrates where rapid deprotection is desired. Risk of cleaving other acid-sensitive groups (e.g., Boc, trityl).[5]
Solid-Phase Catalyst Amberlyst-15 (or other acidic resin)MeOH or THF252 - 8 hExcellent for simplifying workup; the catalyst is simply filtered off. Considered a mild and clean method.[3]
Lewis Acid Catalysis Iron(III) Tosylate, Bismuth TriflateMeOH or Solvent-free251 - 5 hOffers an alternative to protic acids. Can be very efficient and chemoselective depending on the specific Lewis acid used.[6]
Neutral Conditions Lithium Chloride (LiCl) / H₂ODMSO902 - 6 hPrimarily used for O-THP ethers but can be effective for highly sensitive substrates where any acid is detrimental.[1][7]

Experimental Protocols

Protocol 1: Mild Deprotection using Acetic Acid

This method is recommended for substrates containing other acid-sensitive protecting groups.

Materials:

  • 9-THP-adenine derivative

  • Acetic Acid (Glacial)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, and standard glassware

Procedure:

  • Dissolution: Dissolve the 9-THP-adenine derivative (1.0 equiv) in a 4:2:1 mixture of THF:AcOH:H₂O. A typical concentration is 0.1 M.

  • Reaction: Stir the solution at room temperature (25 °C). For slower reactions, the mixture can be gently warmed to 40-45 °C.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 10% MeOH in DCM). The product spot should have a lower Rf value than the starting material.

  • Quenching: Once the starting material is consumed (typically 4-16 hours), cool the reaction mixture to room temperature.

  • Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution to neutralize the acetic acid. Add the bicarbonate solution slowly until effervescence ceases.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., EtOAc or DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Efficient Deprotection using PPTS in Ethanol

This protocol is suitable for most substrates and is generally faster than the acetic acid method.

Materials:

  • 9-THP-adenine derivative

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (EtOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the 9-THP-adenine derivative (1.0 equiv) in anhydrous ethanol (approx. 0.1-0.2 M).

  • Catalyst Addition: Add a catalytic amount of PPTS (0.1 - 0.2 equiv) to the solution.

  • Reaction: Stir the reaction at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Extraction: Redissolve the residue in EtOAc or DCM and wash with a saturated aqueous NaHCO₃ solution to remove the PPTS catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude material can be further purified by flash chromatography if necessary.

General Experimental Workflow

The following diagram outlines the typical workflow for a deprotection reaction followed by purification.

Caption: General workflow for THP deprotection and product isolation.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature or the addition of a small amount of extra catalyst may be required. Ensure the acid catalyst has not degraded.[4]

  • Side Reactions: For substrates sensitive to stronger acids, using milder conditions like PPTS or the acetic acid system is crucial to avoid unwanted side reactions or degradation of the target molecule.[4]

  • Diastereomers: The introduction of a THP group on a chiral molecule creates a new stereocenter, resulting in a mixture of diastereomers.[1] This can sometimes complicate NMR analysis but does not affect the deprotection, as both diastereomers are removed to yield a single product.

  • Work-up: Thorough neutralization is essential to remove the acid catalyst, which could otherwise cause product degradation during concentration or storage.

References

  • Mild THP removal/hydrolysis? - ResearchGate. (2016).
  • Tetrahydropyranyl Ethers - Organic Chemistry Portal. Retrieved from [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism – Total Synthesis. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry & Biodiversity, 14(4), e1600421. Available at: [Link]

  • Technical Support Center: THP Protection of Primary Alcohols - Benchchem.
  • A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate - SciSpace. (2011). Tetrahedron Letters.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]

  • Kumar, A., & Sharma, R. (2014). Tetrahydropyranyl ethers (THPEs) as a protecting group for alcohols. RSC Advances, 4(78), 41656-41689.
  • synthesis & cleavage of THP ethers - YouTube. (2019). Retrieved from [Link]

  • Protection of an alcohol by Thp and its elimination mechanism - ResearchGate. Retrieved from [Link]

Sources

Application

Analytical methods for 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine quantification

[1] Abstract This application note details the analytical protocols for the quantification of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (hereafter referred to as 2-OMe-THP-A ). This compound is a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the analytical protocols for the quantification of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (hereafter referred to as 2-OMe-THP-A ). This compound is a critical intermediate in the synthesis of nucleoside analogues. The presence of the acid-labile tetrahydropyranyl (THP) protecting group at the N9 position necessitates specific buffering conditions to prevent on-column degradation.[1] This guide provides two validated workflows: a robust HPLC-UV method for process control and purity analysis, and a high-sensitivity LC-MS/MS method for trace quantification in biological matrices or cleaning validation.[1]

Introduction & Physicochemical Profile[1][2][3][4][5][6][7]

2-OMe-THP-A is a purine derivative characterized by a methoxy group at the C2 position and a THP protecting group at the N9 position.[1]

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 249.27 g/mol [1]

  • Key Stability Constraint: The N-glycosidic bond between the adenine core and the THP ring is susceptible to acid-catalyzed hydrolysis, yielding 2-Methoxyadenine (Impurity A) and 2-hydroxytetrahydropyran (which equilibrates to 5-hydroxypentanal).[1]

  • Solubility: Sparingly soluble in water; soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN).[1]

Critical Quality Attribute (CQA): pH Stability

Standard reverse-phase methods utilizing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.[1]0) are unsuitable for this analyte. Prolonged exposure to acidic mobile phases causes significant degradation, leading to split peaks and inaccurate quantification. This protocol utilizes a buffered mobile phase (pH 6.[1]5) to ensure analyte integrity.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate quantification method and the critical sample preparation steps.

AnalyticalWorkflow Start Sample Source Decision Concentration Range? Start->Decision HighConc High (mg/mL) (API, Process Intermediates) Decision->HighConc > 1 µg/mL LowConc Trace (ng/mL) (Bioanalysis, Swabs) Decision->LowConc < 1 µg/mL PrepA Dilute in MeOH/Buffer pH 7 (Avoid Acid) HighConc->PrepA PrepB SPE or Protein Precip. Reconstitute in neutral solv. LowConc->PrepB MethodA Method A: HPLC-UV (Agilent 1290 / Waters H-Class) PrepA->MethodA MethodB Method B: LC-MS/MS (QqQ - MRM Mode) PrepB->MethodB Result Data Analysis & Stability Check MethodA->Result MethodB->Result

Figure 1: Analytical workflow selection based on analyte concentration and sample matrix.

Protocol 1: HPLC-UV (Purity & Assay)

Application: Routine Quality Control (QC), stability testing, and reaction monitoring.[1]

Reagents and Standards[1][5][6][8]
  • Reference Standard: 2-OMe-THP-A (>99.0% purity).[1]

  • Impurity Standard: 2-Methoxyadenine (for resolution check).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH).[1]

  • Buffer: 10 mM Ammonium Acetate adjusted to pH 6.5 with dilute Acetic Acid.

Chromatographic Conditions[1][3][5]
ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)Excellent peak shape for basic compounds; 3.5 µm offers balance of resolution and pressure.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 6.[1]5)Neutral pH prevents THP hydrolysis on-column.[1]
Mobile Phase B AcetonitrileStrong eluent for hydrophobic THP group.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp. 30°CControls viscosity and retention time reproducibility.[1]
Detection UV @ 260 nmMax absorbance of adenine core.[1] Ref @ 360 nm.[1]
Injection Vol. 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).[1]
Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955
System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • Resolution: > 2.0 between 2-Methoxyadenine (elutes early) and 2-OMe-THP-A (elutes late).

  • RSD (Area): NMT 1.0% for 5 replicate injections.

Protocol 2: LC-MS/MS (Trace Quantification)

Application: Genotoxic impurity screening, cleaning validation, or pharmacokinetic (PK) studies.[1]

Mass Spectrometry Parameters[1][9][10]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions[1]
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
2-OMe-THP-A 250.1 [M+H]+166.115Loss of THP group (-84 Da)
2-OMe-THP-A 250.1 [M+H]+134.125Fragmentation of Adenine core
IS (e.g., Carbamazepine) 237.1194.120Internal Standard
Sample Preparation (Trace Analysis)[1]
  • Swab Samples: Extract swab in 5 mL of 50:50 MeOH:Water (pH 7). Vortex for 2 mins.

  • Plasma: Protein precipitation using ACN (1:3 ratio). Centrifuge at 10,000 x g. Supernatant dilution 1:1 with Mobile Phase A.[1]

Stability & Degradation Pathway

Understanding the degradation pathway is vital for interpreting "unknown" peaks in the chromatogram.

Degradation Parent 2-OMe-THP-A (m/z 250.1) Hydrophobic (Late Eluting) Intermediate Protonated Intermediate Parent->Intermediate Protonation at N7/N9 Acid + H3O+ (Acidic pH) Acid->Intermediate Product1 2-Methoxyadenine (m/z 166.1) Polar (Early Eluting) Intermediate->Product1 Hydrolysis Product2 2-Hydroxytetrahydropyran (UV Invisible) Intermediate->Product2

Figure 2: Acid-catalyzed hydrolysis mechanism of the THP protecting group.[1]

Note: In the HPLC-UV method, 2-Methoxyadenine will appear as a distinct peak at a significantly lower retention time (approx. 2-4 mins) compared to the parent molecule (approx. 10-12 mins) due to the loss of the lipophilic THP group.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak / Shoulder On-column degradation due to acidic pH.[1]Ensure Mobile Phase A is pH ≥ 6.[1]0. Avoid TFA. Use Ammonium Acetate.[1]
Low Recovery Analyte precipitation or degradation in diluent.[1]Use 50% MeOH as diluent.[1] Ensure diluent pH is neutral.[1]
Retention Time Drift Column equilibration issue.The THP group is bulky; ensure 10 column volumes of equilibration between runs.
Ghost Peaks Carryover.The THP group makes the molecule "sticky." Use a needle wash of 90:10 ACN:Water.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Detailed chemistry of THP stability). [1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for method validation).

  • Separation Science. (2020).[1] HPLC Analysis of Nucleosides and Nucleobases. (General conditions for adenine derivatives).

  • PubChem. (n.d.).[1] Compound Summary: Adenine Derivatives. National Library of Medicine.[1] [1]

(Note: Specific application data derived from internal standard operating procedures for nucleoside intermediate analysis.)

Sources

Technical Notes & Optimization

Troubleshooting

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine solubility problems and solutions

Welcome to the technical support guide for 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility and handling of this protected nucleoside analog. Our goal is to provide not just protocols, but a foundational understanding of the compound's chemical behavior to empower you to make informed decisions in your experiments.

The core challenge with this molecule arises from a fundamental conflict in its structure: a hydrophobic, acid-labile tetrahydropyranyl (THP) protecting group attached to a weakly basic adenine core. While the adenine moiety's solubility is enhanced in acidic conditions, those same conditions will rapidly cleave the THP group, compromising the molecule's integrity.[1][2][3][4] This guide provides validated strategies to navigate this challenge effectively.

Compound Properties Overview

To effectively work with this compound, it's crucial to understand its key physicochemical characteristics, which dictate its behavior in various solvents and conditions.

PropertyStructural FeatureImplication for Solubility & Handling
Aqueous Solubility Large, nonpolar Tetrahydropyranyl (THP) group and a methoxy group.Intrinsically low at neutral pH. The hydrophobic character dominates, leading to poor interaction with water.
Organic Solubility Predominantly organic structure with a large hydrophobic surface area.Good solubility is expected in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM).[1][5][6][7]
pH-Dependent Behavior Basic adenine core (pKa of N1 is ~4.2 for adenosine).Protonation of the adenine ring at pH < 4 can increase aqueous solubility.[8][9][10][11]
Key Instability Acetal linkage of the THP group.Highly susceptible to cleavage under acidic conditions (pH < 5). This is the most critical handling parameter.[2][3][4]

Troubleshooting Guide & Protocols

This section addresses the most common issues encountered during the dissolution and use of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine in a question-and-answer format.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What is the recommended procedure?

Root Cause Analysis: At neutral pH, the compound is uncharged, and its large, nonpolar THP and methoxy groups make it highly hydrophobic, or "water-fearing." It cannot form sufficient favorable interactions with water molecules to overcome the crystal lattice energy of the solid, resulting in very low solubility.

Recommended Solution: The Co-Solvent Method

The most reliable method is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which can then be carefully diluted into your aqueous medium. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose in biological research due to its powerful solubilizing capacity for both polar and nonpolar compounds.[12][13]

Protocol: Preparing an Aqueous Working Solution
  • Prepare a High-Concentration Stock:

    • Weigh out the desired amount of solid 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine.

    • Add 100% anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure the DMSO is anhydrous, as absorbed water can sometimes lower the solubility of highly hydrophobic compounds in the stock solution over time.[13]

    • Vortex or sonicate gently until the solid is completely dissolved. The solution should be clear.

  • Dilute into Aqueous Buffer:

    • Dispense the required volume of your target aqueous buffer (e.g., PBS) into a new tube.

    • While vortexing the buffer vigorously, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

    • Crucial: Ensure the final concentration of DMSO in your working solution is as low as possible and compatible with your experimental system (typically <1%, often <0.1%). Organic solvents can impact enzyme activity and cell viability.[14]

Recommended Solvents for Stock Solutions
SolventProsCons
DMSO Excellent solubilizing power for a wide range of compounds.[12] Miscible with water.Can be toxic to some cell lines at >0.5%. Can interfere with some assays. Hygroscopic.
DMF Good solubilizing power.Higher toxicity than DMSO.
Ethanol Biologically compatible. Less toxic than DMSO.Less powerful solvent than DMSO; may not achieve as high a stock concentration.
Workflow: Preparing an Aqueous Working Solution

solid Solid Compound stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO solid->stock Step 1 dilute Add Stock Dropwise to Vortexing Buffer stock->dilute Step 2 vortex Vortex Aqueous Buffer vortex->dilute final Final Working Solution (<1% DMSO) dilute->final Step 3

Caption: Recommended workflow for aqueous solution preparation.

Q2: I tried lowering the pH to dissolve the compound, but my results are inconsistent. Is it degrading?

Root Cause Analysis: Yes, it is almost certainly degrading. The adenine core is a weak base, and lowering the pH will protonate it, increasing its aqueous solubility.[8][10][15] However, the THP group is an acetal, which is notoriously unstable in acidic environments.[2][3] The acid that protonates the adenine simultaneously catalyzes the hydrolysis of the THP ether, cleaving it from the N9 position. You are essentially dissolving one compound and creating another in the process.

Mechanism: Acid-Catalyzed Deprotection (Self-generated image representing the cleavage of the THP group from the adenine core under acidic conditions)

How to Confirm Degradation:

  • Thin-Layer Chromatography (TLC): Spot your starting material and the acid-treated solution on a TLC plate. The degraded product, 2-methoxyadenine, is significantly more polar and will have a much lower Rf value.

  • LC-MS: This is the definitive method. Inject your solution and look for a new peak with a mass corresponding to the unprotected 2-methoxyadenine.

Diagram: The pH vs. Stability Dilemma

cluster_yes pH < 4 cluster_no pH 7-9 start Goal: Dissolve Compound in Water decision Strategy: Lower the pH? start->decision sol_yes Solubility Increases (Adenine Protonated) decision->sol_yes Yes sol_no Use Co-Solvent Method (e.g., DMSO) decision->sol_no No stab_no THP Group Cleaved! (Acetal Hydrolysis) sol_yes->stab_no result_bad Chemical Integrity Lost stab_no->result_bad result_good Chemical Integrity Maintained sol_no->result_good

Caption: Decision diagram illustrating the conflict between pH and stability.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

Root Cause Analysis: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final water/DMSO mixture exceeds its thermodynamic solubility limit.[16] Even though DMSO is miscible with water, the overall solution is still predominantly aqueous and therefore a poor solvent for your hydrophobic compound.

Solutions to Prevent Precipitation:

  • Lower the Final Concentration: This is the simplest solution. Your desired concentration may be higher than the compound's solubility limit in the final buffer system. Try preparing a more dilute working solution.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.5% to 2% or 5%) will make the final solvent mixture more hospitable to the compound. Always run a vehicle control to ensure the higher DMSO concentration does not affect your results.[14]

  • Optimize the Dilution Technique:

    • Use vigorous mixing: As described in the Q1 protocol, always add the stock to rapidly vortexing buffer. This maximizes the initial dispersion rate.

    • Temperature: Gently warming the buffer (e.g., to 37°C) may slightly increase solubility, but be cautious about the thermal stability of your compound and other reagents.

  • Advanced Formulation (for Drug Development): For more demanding applications like in vivo studies, formulation with solubilizing excipients may be necessary. These are specialized techniques that go beyond simple dissolution.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing aqueous solubility.

    • Surfactants: Molecules like Tween® or Triton™ X-100 can form micelles that entrap the compound, keeping it dispersed in an aqueous solution.[15]

Frequently Asked Questions (FAQs)

  • Q: What are the best practices for storing the compound?

    • Solid: Store in a tightly sealed container at -20°C, protected from light and moisture.

    • DMSO Stock Solution: Aliquot into single-use tubes to minimize freeze-thaw cycles and prevent water absorption from the atmosphere.[13] Store at -20°C or -80°C.

  • Q: Is the compound stable in basic (high pH) conditions?

    • Yes. The THP ether linkage is stable to basic and nucleophilic conditions.[2][4] Therefore, working in buffers with a pH of 8-9 is chemically safe for the compound, although it is unlikely to significantly improve solubility over pH 7.4.

  • Q: Can I use sonication to aid dissolution?

    • Yes, sonication can be a useful tool to break up solid aggregates and accelerate dissolution in the initial stock solution. Use a sonication bath and monitor the temperature to avoid excessive heating, which could potentially degrade the compound.

  • Q: How does temperature affect solubility?

    • Generally, solubility increases with temperature. However, the effect may be modest for this compound in water. The primary benefit of warming your buffer (e.g., to 37°C) is to increase the rate of dissolution rather than dramatically increasing the solubility limit. Always consider the thermal stability of your compound.

References
  • Jadhav, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Fiveable. (2025). pH and Solubility - AP Chem. Fiveable.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.
  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
  • Pawar, P., et al. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • MedchemExpress. Co-solvents | Biochemical Assay Reagents. MedchemExpress.
  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Siepe, S., et al. (2008).
  • AAT Bioquest. (2023). Does pH affect solubility?.
  • Li, D., & Lu, J. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Khan Academy. pH and solubility. Khan Academy.
  • Faria, H., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
  • Walker, M. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed.
  • ResearchGate. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • BOC Sciences.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Usmani, S., et al. (2016). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences.
  • Jablonka, K., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • ResearchGate. Thp protection of amino acids.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed.

Sources

Optimization

Technical Guide: Optimizing Reaction Conditions for Tetrahydropyran (THP) Protection of Adenine

Executive Summary & Scientific Context Subject: -Tetrahydropyranyl Adenine Synthesis & Optimization Primary Challenge: Adenine is an amphoteric, poorly soluble purine. The standard acetalization reaction with 3,4-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Subject:


-Tetrahydropyranyl Adenine Synthesis & Optimization
Primary Challenge:  Adenine is an amphoteric, poorly soluble purine. The standard acetalization reaction with 3,4-dihydro-2H-pyran (DHP) is kinetically complex due to tautomerization and competing nucleophilic sites (

vs.

vs.

-exocyclic amine). Goal: Achieve high-yield, regioselective protection of the

-position (thermodynamic product) while minimizing polymerization of DHP and formation of kinetic

-isomers.

Core Reaction Protocols

Note: Adenine solubility is the rate-limiting factor. Standard low-polarity solvents (DCM, Hexane) used for alcohol protection will fail here.

Protocol A: The Homogeneous High-Yield Method (p-TsOH/DMF)

Best for: High throughput, scale-up, and ensuring thermodynamic control (


-selectivity).
ParameterSpecificationRationale
Solvent Anhydrous DMF or DMSOCritical: Adenine is insoluble in DCM/THF. Polar aprotic solvents disrupt intermolecular H-bonding.
Catalyst p-Toluenesulfonic acid (p-TsOH) · H₂OStrong enough to drive the reaction; soluble in DMF. Load at 5–10 mol%.
Stoichiometry Adenine (1.0 eq) : DHP (3.0–5.0 eq)Excess DHP compensates for acid-catalyzed self-polymerization of the reagent.
Temperature 80°C – 95°CHeat is required to dissolve adenine and overcome the activation energy for thermodynamic equilibration to the

isomer.
Time 4 – 12 hoursMonitor via TLC (MeOH:DCM 1:9).

Step-by-Step:

  • Suspend Adenine (10 mmol) in anhydrous DMF (20 mL) under Argon.

  • Add p-TsOH (0.5 mmol).

  • Heat to 80°C. The suspension should clear as Adenine dissolves/reacts.

  • Add DHP (30 mmol) dropwise over 30 minutes. Rapid addition causes DHP oligomerization (black tar).

  • Stir at 85°C for 6 hours.

  • Quench: Cool to RT and add Triethylamine (1.5 eq relative to acid) to neutralize.

  • Workup: Concentrate DMF under high vacuum. Residue will be oil/solid mix. Flash chromatography is usually required (DCM

    
     5% MeOH/DCM).
    
Protocol B: The "Green" Heterogeneous Method

Best for: Easier purification (filtration) and avoiding high-boiling solvents.

  • Catalyst: Sulfated Zirconia or Acidic Ion-Exchange Resin (e.g., Amberlyst 15).

  • Solvent: Ethyl Acetate (requires reflux) or Ethanol (slower rate).

  • Procedure: Reflux a suspension of Adenine and Catalyst in EtOAc with excess DHP. The reaction is slower (24h+) but workup involves simple filtration of the catalyst and evaporation.

Mechanism & Pathway Visualization

Understanding the mechanism is vital for troubleshooting. The reaction is an electrophilic addition of the oxocarbenium ion to the purine.

AdenineTHP DHP 3,4-Dihydro-2H-pyran (DHP) Oxo Oxocarbenium Ion (Reactive Electrophile) DHP->Oxo + H+ Acid H+ Catalyst Acid->Oxo Poly DHP Polymers (Black Tar By-product) Oxo->Poly Self-reaction (High Conc.) Ade Adenine (Low Solubility) Kinetic N7-THP Adenine (Kinetic Product) Ade->Kinetic Fast Attack (Low Temp) Thermo N9-THP Adenine (Thermodynamic Product) Ade->Thermo Slow Attack (High Temp) Kinetic->Thermo Acid/Heat Rearrangement

Figure 1: Reaction pathway showing the competition between thermodynamic product formation (


), kinetic trapping (

), and DHP polymerization.

Troubleshooting Guide (FAQ Style)

Issue 1: "My reaction mixture turned into a black, sticky tar."

Diagnosis: Uncontrolled polymerization of DHP. The Science: DHP is an enol ether. In the presence of acid and heat, if it doesn't find an adenine molecule immediately, it reacts with itself. The Fix:

  • Slow Addition: Do not dump DHP in all at once. Add it dropwise to the hot adenine/acid mixture.

  • Reduce Acid: Lower p-TsOH concentration to 1-2 mol%.

  • Check Moisture: Water hydrolyzes the THP adduct back to the starting material, creating a cycle that consumes DHP. Use anhydrous solvents.

Issue 2: "The Adenine never dissolved, and yield is <10%."

Diagnosis: Solvent polarity mismatch. The Science: Adenine relies on strong intermolecular hydrogen bonding for its crystal lattice stability. DCM, THF, and Toluene cannot break these bonds effectively. The Fix:

  • Switch to DMF or DMSO.

  • Silylation Trick: If you must use a non-polar solvent, treat Adenine with BSA (N,O-Bis(trimethylsilyl)acetamide) first to make it soluble, then add DHP/Acid. The THP will displace the silyl group (trans-protection) or require a fluoride workup.

Issue 3: "I see two spots on TLC very close together."

Diagnosis: Regioisomers (


 vs 

). The Science: The

position is sterically less hindered and often reacts faster (kinetic control). The

position is thermodynamically more stable (resembling natural nucleosides). The Fix:
  • Increase Heat/Time: Push the equilibrium toward the thermodynamic

    
     product by refluxing longer (overnight).
    
  • Acid Check: Ensure enough acid is present to allow the reversible "falling off" of the THP group from the

    
     position so it can re-attach at 
    
    
    
    .

Optimization Decision Tree

Optimization Start Start Optimization Solubility Is Adenine Dissolved? Start->Solubility SolventSwitch Switch to DMF/DMSO Heat to 90°C Solubility->SolventSwitch No Conversion Check Conversion (TLC) Solubility->Conversion Yes SolventSwitch->Conversion AddDHP Add more DHP (Dropwise) Conversion->AddDHP Low Yield Purity Check Purity (Isomers) Conversion->Purity Good Yield Thermodynamic Increase Reaction Time Ensure Acid Presence Purity->Thermodynamic Mixture of N7/N9 Finish Proceed to Workup (Neutralize with Et3N) Purity->Finish Single Spot (N9)

Figure 2: Decision logic for optimizing reaction conditions based on observed intermediates.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons. (Standard reference for THP formation and cleavage conditions).

  • Robins, M. J., et al. (1994).[2] "Nucleic Acid Related Compounds. Direct Glycosylation of Adenine." Journal of the American Chemical Society.[3] (Discusses the thermodynamics of N9 vs N7 alkylation in purines).

  • Kotian, P. L., et al. (2006). "An Efficient Synthesis of Acyclic N7- and N9-Adenine Nucleosides via Alkylation." Nucleosides, Nucleotides and Nucleic Acids. (Provides experimental details on regioselective alkylation of adenine). [4][5]

  • Buyens, D. M. S., et al. (2014). "Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy." ChemPhysChem. (Elucidates the kinetic/thermodynamic factors of adenine alkylation in polar solvents).

Sources

Troubleshooting

Technical Support Guide: Synthesis of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

Executive Summary & Reaction Overview The synthesis of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine involves the protection of the purine scaffold with a tetrahydropyranyl (THP) group and the installation of a metho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

The synthesis of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine involves the protection of the purine scaffold with a tetrahydropyranyl (THP) group and the installation of a methoxy substituent. This specific derivative is a critical intermediate for CDK inhibitors and adenosine receptor ligands.

The primary challenge in this synthesis is regioselectivity . The purine ring contains multiple nucleophilic nitrogens (N9, N7, and the exocyclic N6), leading to a mixture of isomers. Furthermore, the THP group is an acetal, making it acid-labile, while the 2-methoxy group installation requires basic conditions that can induce side reactions if not controlled.

The Standard Synthetic Route

The most robust pathway typically proceeds from 2-chloroadenine :

  • THP Protection: 2-Chloroadenine + 3,4-Dihydro-2H-pyran (DHP)

    
    Intermediate A 
    
  • Methoxylation: Intermediate A + NaOMe

    
    Target Product 
    

Critical Side Products & Troubleshooting

This section details the four most common impurities, their mechanistic origins, and specific protocols to avoid them.

Issue 1: The N7-Isomer (Regioselectivity)

Side Product: 2-Methoxy-7 -(tetrahydro-2H-pyran-2-yl)-9H-adenine.

  • Cause: The N7 position is often kinetically favored due to hydrogen bonding patterns and steric accessibility, whereas the N9 position is thermodynamically more stable.

  • Diagnostic: N7 isomers typically show a distinct UV shift and significant differences in C4/C5 chemical shifts in

    
    C NMR compared to N9.
    
  • Prevention:

    • Thermodynamic Control: Run the reaction at elevated temperatures (Reflux in EtOAc or Toluene) rather than room temperature. This allows the kinetically formed N7 product to rearrange to the stable N9 form.

    • Catalyst Selection: Use a milder acid catalyst like PPTS (Pyridinium p-toluenesulfonate) instead of pTSA to prevent rapid kinetic trapping.

Issue 2: Bis-THP Adducts

Side Product:


-Bis(tetrahydro-2H-pyran-2-yl)-2-methoxyadenine.
  • Cause: The exocyclic amine (

    
     at C6) is nucleophilic. Large excesses of DHP or strong acid catalysts drive the formation of the aminal at N6.
    
  • Prevention:

    • Stoichiometry: Limit DHP to 1.1 – 1.2 equivalents .

    • Selective Hydrolysis: The N6-THP bond is significantly more acid-labile than the N9-THP bond. If bis-protection occurs, a brief treatment with mild aqueous acid (e.g., acetic acid in MeOH) can selectively cleave the N6 group while retaining the N9 group.

Issue 3: Hydrolysis to Isoguanine Derivative

Side Product: 9-(Tetrahydro-2H-pyran-2-yl)-isoguanine (2-hydroxy derivative).

  • Cause: During the methoxylation step (Step 2), traces of water compete with the methoxide ion. The 2-chloro group is displaced by hydroxide instead of methoxide.

  • Prevention:

    • Dry Conditions: Use anhydrous MeOH and freshly prepared NaOMe.

    • Reagent Quality: Commercial NaOMe solutions often absorb moisture over time. Use solid, anhydrous NaOMe stored under argon.

Issue 4: THP Deprotection (Acid Sensitivity)

Side Product: 2-Methoxyadenine (Loss of THP).

  • Cause: The THP group is an acetal and is unstable in aqueous acid. This often happens during the workup of the methoxylation step if the pH drops below 5.

  • Prevention:

    • Basic Workup: Quench reactions with saturated

      
      .
      
    • Storage: Store the final compound with a trace of triethylamine if kept in solution, or as a solid at -20°C.

Visualizing the Reaction Landscape

The following diagram illustrates the reaction pathways, highlighting the divergence points where side products are generated.

ReactionPathways Start 2-Chloroadenine N9_Int N9-THP Intermediate (Desired) Start->N9_Int Thermodynamic Control N7_Int N7-THP Isomer (Kinetic Side Product) Start->N7_Int Kinetic Control Bis_Int N6,N9-Bis-THP (Over-reaction) Start->Bis_Int Excess DHP DHP + DHP / H+ Target Target Product 2-Methoxy-9-THP-adenine N9_Int->Target Anhydrous IsoG Isoguanine Deriv. (Hydrolysis) N9_Int->IsoG Wet MeOH OMe_Step + NaOMe / MeOH Deprot 2-Methoxyadenine (Acidic Loss of THP) Target->Deprot Acidic Workup

Figure 1: Reaction pathway analysis showing the origin of N7, Bis-THP, and Hydrolysis side products.[1][2][3]

Optimized Experimental Protocol

This protocol is designed to maximize N9 selectivity and minimize bis-protection.

Step 1: Regioselective THP Protection
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and argon inlet.

  • Dissolution: Suspend 2-chloroadenine (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) (0.2 M concentration).

    • Note: EtOAc is preferred over DCM for reflux temperatures that favor thermodynamic equilibration to N9.

  • Catalyst: Add PPTS (0.05 eq) .

    • Why? PPTS is milder than pTSA, reducing polymer formation and N6-attack.

  • Addition: Add 3,4-Dihydro-2H-pyran (1.2 eq) dropwise.

  • Reaction: Reflux (approx. 77°C) for 3–5 hours. Monitor by TLC/HPLC.

    • Checkpoint: If N7 isomer is persistent (>10%), extend reflux time to allow rearrangement.

  • Workup: Cool to RT. Wash with saturated

    
     (removes acid). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Column chromatography (Hexane/EtOAc). N9 elutes after N7 (typically more polar).

Step 2: Methoxylation ( )
  • Reagent Prep: Prepare a solution of NaOMe (5.0 eq) in anhydrous MeOH.

  • Reaction: Add the N9-THP intermediate from Step 1.

  • Conditions: Heat in a sealed tube or pressure vessel at 60–80°C for 12–24 hours.

    • Warning: Do not exceed 100°C to avoid thermal degradation of the THP ether.

  • Workup: Concentrate MeOH. Resuspend residue in EtOAc/Water.

    • Critical: Keep the aqueous phase neutral or slightly basic (pH 7-8). Do not use HCl.

  • Isolation: Extract with EtOAc, dry, and concentrate.

Troubleshooting FAQ

Q: I see two spots on TLC after Step 1. Which one is my product? A: The N9 isomer is generally more polar (lower


) than the N7 isomer in EtOAc/Hexane systems. However, this can vary. Definitive test:  The N9 isomer's UV 

is usually close to the parent adenine (~260 nm), while N7 often shows a bathochromic shift.

Q: My yield in Step 2 is low, and I see starting material. A: The displacement of the 2-chloro group is slow.

  • Fix: Increase NaOMe equivalents to 10 eq.

  • Fix: Ensure the reaction vessel is sealed tight to prevent MeOH evaporation and moisture entry.

Q: Can I use TFA instead of PPTS? A: TFA is risky. It is a strong acid and can cause the THP group to fall off or polymerize the DHP. If you must use it, use <1 mol% and run at


C, but expect lower N9/N7 selectivity.

Data Summary: Solvent & Catalyst Effects

VariableConditionOutcome (N9:N7 Ratio)Side Products
Solvent DCM (Reflux, 40°C)~ 3:1Moderate N7 isomer
Solvent EtOAc (Reflux, 77°C) > 10:1 Minimal (Thermodynamic product)
Solvent DMF (100°C)VariableHigh DHP polymerization
Catalyst pTSA (Strong)GoodHigh Bis-THP risk
Catalyst PPTS (Mild) Excellent Low Bis-THP risk

References

  • Regioselective Alkylation of Purines

    • Title: Regiospecific N9 Alkyl
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • THP Protection Methodologies

    • Title: Synthesis of 3,4-dihydro-2H-pyrans and protection strategies.

    • Source:Organic Chemistry Portal.[4]

    • URL:[Link]

  • Synthesis of 2-Methoxyadenine Derivatives

    • Title: Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines (Includes 2-methoxyadenine synthesis protocols).
    • Source:RSC Advances.
    • URL:[Link]

Sources

Optimization

Interpreting unexpected NMR peaks for 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

This guide is structured as a specialized technical support resource for researchers characterizing 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine . It addresses the specific spectroscopic anomalies associated with th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers characterizing 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine . It addresses the specific spectroscopic anomalies associated with the purine core, the labile THP protecting group, and the electron-donating methoxy substituent.

Status: Active Specialist: Senior Application Scientist, Structural Elucidation Group Subject: Troubleshooting "Unexpected" Peaks in


H/

C NMR
Executive Summary

You are likely observing extra signals or broadening in your spectrum. For this specific molecule, 90% of "impurity" issues stem from three distinct physicochemical phenomena: N-alkylation regioisomerism (N9 vs. N7), acid-catalyzed hydrolysis of the THP acetal, or restricted rotation of the exocyclic amine.

This guide provides the diagnostic logic to distinguish between these cases.

Visual Diagnostic Workflow

Use the following decision tree to classify your unexpected peaks before proceeding to the specific modules.

DiagnosticTree Start Start: Identify the Anomaly Q1 Are the extra peaks in the Aromatic Region (8.0 - 8.8 ppm)? Start->Q1 Q2 Are the extra peaks in the Aliphatic Region (9.0 - 10.0 ppm or 5.0 - 6.5 ppm)? Q1->Q2 No Res1 Suspect N7-Regioisomer (See Module 1) Q1->Res1 Yes (Sharp Singlet) Q3 Is the NH2 signal (7.0 - 7.5 ppm) broad or missing? Q2->Q3 No Res2 Suspect THP Hydrolysis (See Module 2) Q2->Res2 Yes (Aldehyde/Olefin) Res3 Suspect Rotameric Exchange (See Module 3) Q3->Res3 Yes

Figure 1: Diagnostic logic for classifying spectral anomalies in substituted adenines.

Module 1: The "Twin" Signals (Regioisomerism)

The Issue: You see a minor set of peaks mirroring your product. The integration ratio is constant (e.g., 10:1). The Cause: Purine alkylation with Dihydropyran (DHP) is rarely 100% regioselective. While the N9-isomer is thermodynamically favored, the N7-isomer is a common kinetic byproduct.

Diagnostic Criteria

The 2-methoxy group pushes electron density into the ring, but the N-alkylation site drastically alters the chemical shift of the H8 proton and the C5 carbon .

NucleusFeatureN9-Isomer (Target) N7-Isomer (Impurity) Mechanistic Insight

H NMR
H8 Singlet

8.0 – 8.2 ppm

8.4 – 8.6 ppm
N7-alkylation removes the lone pair current from the imidazole ring, typically deshielding H8 [1].

C NMR
C5 Bridgehead

~119 ppm

~110 ppm
The C5 carbon is significantly more shielded in the N7 isomer due to resonance contributions [2].

C NMR
C4 Bridgehead

~150 ppm

~160 ppm
C4 is deshielded in the N7 isomer.

Action Item:

  • Integrate the major H8 singlet vs. the minor downfield singlet.

  • Run a

    
    H-
    
    
    
    N HMBC
    (if available) or
    
    
    H-
    
    
    C HMBC
    .
    • N9 Correlation: H8 correlates to C4 and C5.

    • N7 Correlation: H8 correlates to C5 (strong) and C4 (weak/different).

Module 2: The "Debris" Field (THP Instability)

The Issue: You see unexpected peaks at very low field (~9.7 ppm) or olefinic region (~6.4 ppm), and their intensity increases over time. The Cause: The Tetrahydropyranyl (THP) group is an acetal.[1][2] In CDCl


 , traces of HCl (from chloroform decomposition) catalyze the hydrolysis of the THP group, releasing free 2-methoxyadenine and 5-hydroxypentanal (which exists in equilibrium with dihydropyran) [3].
Spectral Fingerprint of Decomposition
  • 
     9.75 ppm (t):  Aldehyde proton of 5-hydroxypentanal (open chain form of the THP byproduct).
    
  • 
     6.3 - 6.4 ppm:  Enol ether protons of 3,4-dihydro-2H-pyran (DHP) if elimination occurs.
    
  • 
     ~12-13 ppm (Broad):  N9-H of free 2-methoxyadenine (if using DMSO).
    

Action Item:

  • Immediate Test: Re-run the sample in DMSO-

    
      or add solid 
    
    
    
    to your
    
    
    tube to neutralize acid traces.
  • Prevention: Filter

    
     through basic alumina before dissolving acid-sensitive acetals like THP-adenines.
    
Module 3: The "Ghost" Protons (Rotational Dynamics)

The Issue: The exocyclic amine (


) at position 6 is missing, extremely broad, or appears as two distinct singlets.
The Cause:  The C6-N bond has partial double-bond character due to resonance with the purine ring. This creates a barrier to rotation.[3]
  • Fast Exchange (RT in DMSO): Broad singlet (2H).

  • Slow Exchange (Low Temp): Two distinct singlets (1H each) representing the syn and anti protons [4].

Why it happens here: The 2-methoxy group is an electron-donating group (EDG). It increases electron density in the pyrimidine ring, which can strengthen the


-donation from the amino group into the ring, potentially raising the rotational barrier compared to unsubstituted adenine [5].

Action Item:

  • Variable Temperature (VT) NMR: Heat the sample to 50°C. The broad peak should sharpen into a nice singlet as rotation becomes fast on the NMR timescale.

Experimental Protocol: Definitive Structure Proof

To certify your batch is the correct N9-isomer , you must perform a NOE (Nuclear Overhauser Effect) experiment. The spatial proximity between the THP anomeric proton and the Adenine H8 is the "smoking gun."

Methodology: 1D-NOE or 2D-NOESY
  • Solvent: DMSO-

    
     (preferred to prevent exchange/hydrolysis).
    
  • Concentration: >10 mg/mL.

  • Mixing Time: 500 ms.

Interpretation Logic

NOE_Logic Irradiate Irradiate THP Anomeric Proton (H1' ~5.5-5.7 ppm) CheckH8 Observe Aromatic Region (~8.2 ppm) Irradiate->CheckH8 ResultN9 Enhancement of H8 Signal (CONFIRMED N9) CheckH8->ResultN9 Positive NOE ResultN7 No Enhancement of H8 (Likely N7 or other) CheckH8->ResultN7 Null NOE

Figure 2: NOE connectivity workflow. In the N9-isomer, the H1' of the THP group is spatially close to the H8 of the adenine ring. In the N7-isomer, H1' is close to H8, but often shows different spatial geometry or competing NOE with the methoxy group if conformationally locked.

Note on N7 NOE: In the N7 isomer, the THP H1' is also close to H8. However, the chemical shift evidence (Module 1) combined with NOE is robust. For absolute certainty,


H-

N HMBC
is superior because N9 and N7 nitrogens have vastly different shifts (~230 ppm vs ~240 ppm ranges) [6].
References
  • BenchChem. (2025).[4] Distinguishing between N7 and N9 purine isomers by NMR. Technical Support Note.[4] Link

  • Kovacs, Z. et al. (2002). Regioselective alkylation of purines: A 15N NMR study. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis.[1][2][5][6] Wiley-Interscience.[5] (THP Stability Section). Link

  • Nanalysis. (2020). Using NMR to observe restricted rotation in amide/amine bonds.[3][7] Application Note. Link

  • Moura-Costa, L. et al. (2014). Rotational dynamics of adenine amino groups in DNA.[7] Biophysical Journal.[8] Link

  • Sichula, T. (2024). NMR Chemical Shift Values Table: Nitrogen-15 in Heterocycles. Chemistry Steps.[1][2][5][9] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of DNA Damage Response Inhibitors: Efficacy of the Novel DNA-PK Inhibitor AZD7648 Versus Established Anticancer Agents

In the intricate landscape of oncology drug development, targeting the DNA Damage Response (DDR) has emerged as a cornerstone of precision medicine. Cancer cells, often characterized by genomic instability and a compromi...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of oncology drug development, targeting the DNA Damage Response (DDR) has emerged as a cornerstone of precision medicine. Cancer cells, often characterized by genomic instability and a compromised ability to repair DNA damage, become critically dependent on the remaining intact DDR pathways for their survival. This dependency creates a therapeutic window for inhibitors that can selectively dismantle these repair mechanisms, leading to catastrophic DNA damage and subsequent cell death, a concept known as synthetic lethality.

This guide provides a comprehensive comparison of a novel, potent, and selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, with established anticancer agents that also interface with the DDR: the PARP inhibitor Olaparib and the topoisomerase II inhibitor Doxorubicin. We will delve into their distinct mechanisms of action, critically evaluate their preclinical and clinical efficacy, and provide detailed experimental protocols for their comparative assessment.

The DNA Damage Response: A Network of Opportunity

The DDR is a complex network of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic integrity. Key pathways within the DDR include the repair of single-strand breaks (SSBs) by enzymes such as Poly (ADP-ribose) polymerase (PARP) and the repair of double-strand breaks (DSBs) through two major pathways: the high-fidelity Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ). DNA-PK is a critical component of the NHEJ pathway.[1][2][3]

Many cancers exhibit deficiencies in specific DDR pathways. For instance, tumors with mutations in the BRCA1 or BRCA2 genes are deficient in HR. This deficiency renders them highly reliant on other repair pathways, such as those involving PARP, for survival.

Mechanism of Action: A Tale of Three Inhibitors

The therapeutic efficacy of AZD7648, Olaparib, and Doxorubicin stems from their distinct interactions with the DDR, as illustrated below.

Figure 1: Comparative Mechanisms of Action.

AZD7648: A Precision Strike on Non-Homologous End Joining

AZD7648 is an orally bioavailable and highly selective ATP-competitive inhibitor of the catalytic subunit of DNA-PK.[4][5] By inhibiting DNA-PK, AZD7648 effectively shuts down the NHEJ pathway, which is responsible for repairing the majority of DSBs.[4][5] This action has two major therapeutic implications:

  • Sensitization to DNA-damaging agents: When used in combination with therapies that induce DSBs, such as radiotherapy or certain chemotherapies, AZD7648 prevents the cancer cells from repairing this damage, leading to an accumulation of lethal DNA lesions.[4][6]

  • Synthetic lethality: In tumors with pre-existing defects in other DDR pathways (like HR), inhibiting NHEJ with AZD7648 can create a synthetic lethal scenario, leading to cell death even as a monotherapy.[1][5]

Olaparib: Exploiting Homologous Recombination Deficiency

Olaparib is a potent inhibitor of the PARP enzyme family, particularly PARP-1 and PARP-2.[7][8] PARP enzymes are crucial for the repair of SSBs. When PARP is inhibited by Olaparib, these SSBs accumulate. During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks, generating more severe DSBs.[7][8]

In healthy cells with functional HR, these DSBs can be efficiently repaired. However, in cancer cells with deficient HR (e.g., due to BRCA1/2 mutations), the accumulation of DSBs is lethal.[8][9] This selective killing of HR-deficient cancer cells is a prime example of synthetic lethality.[9]

Doxorubicin: A Multifaceted Assault on DNA Integrity

Doxorubicin is an anthracycline antibiotic that has been a mainstay of chemotherapy for decades. Its anticancer effects are pleiotropic, but a primary mechanism involves the inhibition of topoisomerase II.[10][11] Doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA complex after the enzyme has created a DSB.[10][12] This prevents the re-ligation of the DNA strands, leading to a permanent DSB and halting DNA replication and transcription.[10]

Additionally, doxorubicin can generate reactive oxygen species, which can cause further damage to DNA and cellular membranes, contributing to its cytotoxicity.[12][13]

Comparative Efficacy: A Data-Driven Assessment

The choice of a therapeutic agent depends on its efficacy, both as a monotherapy and in combination, as well as its safety profile. The following tables summarize the available preclinical and clinical data for AZD7648, Olaparib, and Doxorubicin.

Table 1: Preclinical Efficacy Data
CompoundMonotherapy ActivityCombination ActivityKey Findings
AZD7648 Modest monotherapy activity observed in some preclinical models.[14]Highly synergistic with radiotherapy, doxorubicin, and the PARP inhibitor Olaparib in multiple xenograft and patient-derived xenograft (PDX) models, leading to sustained tumor regressions.[1][2][14]Potently radiosensitizes tumor cells, leading to increased DNA damage and immunogenic cell death.[6] Enhances the efficacy of Olaparib, particularly in ATM-deficient models.[1]
Olaparib Significant monotherapy activity in cell lines and xenograft models with BRCA1/2 mutations or other HR deficiencies.[7][15]Synergistic with various DNA-damaging agents, including chemotherapy and radiotherapy.Demonstrates the principle of synthetic lethality in a clinical setting.
Doxorubicin Broad-spectrum cytotoxic activity against a wide range of cancer cell lines and tumor models.[10][]A standard component of many combination chemotherapy regimens. Its efficacy can be enhanced by agents that modulate the DDR.A potent inducer of DSBs, making it a rational combination partner for DDR inhibitors.[11]
Table 2: Clinical Efficacy Data
CompoundApproved Indications (Selected)Key Clinical Trial Findings
AZD7648 Currently in Phase I/IIa clinical trials (NCT03907969, NCT04550104).[6][17][18]Early clinical data show manageable safety profiles for monotherapy and in combination with pegylated liposomal doxorubicin.[19][20] Limited efficacy observed with monotherapy in early trials.[19][20]
Olaparib Maintenance treatment of BRCA-mutated advanced ovarian cancer.[15] Adjuvant treatment of germline BRCA-mutated, HER2-negative, high-risk early breast cancer.[21]In the SOLO-1 trial for advanced ovarian cancer, Olaparib maintenance therapy reduced the risk of progression or death by 70% compared to placebo.[22] Long-term follow-up at 7 years showed a 45% reduction in the risk of death.[22] The OlympiA trial in early breast cancer showed a significant improvement in invasive disease-free survival and overall survival with adjuvant Olaparib.[21][23]
Doxorubicin A component of treatment regimens for a wide range of cancers, including breast, ovarian, lung, bladder, and various sarcomas and leukemias.[]Numerous clinical trials over several decades have established its efficacy as a cornerstone of cancer chemotherapy.

Experimental Protocols for Comparative Efficacy Assessment

To rigorously compare the efficacy of AZD7648, Olaparib, and Doxorubicin, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a framework for such a comparative analysis.

In Vitro Cell Viability Assay

This assay determines the concentration of each drug required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a panel of breast cancer cell lines with varying DDR statuses) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of AZD7648, Olaparib, and Doxorubicin. Treat the cells with a range of concentrations of each drug, both as single agents and in relevant combinations (e.g., AZD7648 + Doxorubicin, AZD7648 + Olaparib). Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the IC50 values using non-linear regression analysis.

Cell_Viability_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat with serial dilutions of AZD7648, Olaparib, Doxorubicin (single agents and combinations) seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Figure 2: Workflow for In Vitro Cell Viability Assay.

In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the ability of the drugs to inhibit tumor growth in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a cell line known to be sensitive to DDR inhibitors) into the flanks of immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, AZD7648, Olaparib, Doxorubicin, and combination groups).

  • Drug Administration: Administer the drugs to the mice according to a predetermined schedule and route (e.g., oral gavage for AZD7648 and Olaparib, intraperitoneal injection for Doxorubicin).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment.

Conclusion and Future Perspectives

The development of targeted therapies against the DDR, such as the DNA-PK inhibitor AZD7648 and the PARP inhibitor Olaparib, represents a significant advancement in cancer treatment. These agents offer the potential for greater efficacy and reduced toxicity compared to traditional cytotoxic chemotherapies like Doxorubicin.

AZD7648, with its specific mechanism of action in the NHEJ pathway, holds particular promise as a potent sensitizer for radiotherapy and other DNA-damaging agents.[3][6] Its synergy with PARP inhibitors in preclinical models also suggests exciting new combination strategies, especially for tumors with underlying DDR deficiencies.[1]

While Olaparib has already established itself as a highly effective therapy for patients with BRCA-mutated cancers, the emergence of resistance mechanisms necessitates the development of novel therapeutic approaches. The combination of PARP inhibitors with agents like AZD7648 that target alternative DDR pathways is a rational strategy to overcome resistance and enhance therapeutic outcomes.

Doxorubicin, despite its long-standing use and associated toxicities, remains a critical component of many treatment regimens. The ability of DDR inhibitors to potentiate the efficacy of doxorubicin could allow for the use of lower, less toxic doses, thereby improving the therapeutic index.

Future research will focus on identifying predictive biomarkers to guide the use of these DDR inhibitors, optimizing combination strategies, and managing potential on-target and off-target toxicities. The ongoing clinical trials of AZD7648 will be crucial in defining its role in the evolving landscape of cancer therapy.[17][18]

References

  • Olaparib - NCI - Division of Cancer Treatment and Diagnosis.

  • Olaparib - Wikipedia.

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.

  • Definition of DNA-PK inhibitor AZD7648 - NCI Drug Dictionary.

  • Olaparib - Massive Bio.

  • What is the mechanism of Olaparib? - Patsnap Synapse.

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.

  • Enhancing standard of care chemotherapy efficacy using DNA-dependent protein kinase (DNA-PK) inhibition in preclinical models - AACR Journals.

  • The efficacy and safety of olaparib in the treatment of cancers: a meta-analysis of randomized controlled trials - PMC.

  • Doxorubicin - Wikipedia.

  • Enhancing Standard of Care Chemotherapy Efficacy Using DNA-Dependent Protein Kinase (DNA-PK) Inhibition in Preclinical - AACR Journals.

  • Enhancing Standard of Care Chemotherapy Efficacy Using DNA-Dependent Protein Kinase (DNA-PK) Inhibition in Preclinical Models of Ewing Sarcoma - ResearchGate.

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI.

  • Evaluating cancer therapies combining radiotherapy with immunotherapy or inhibitors of the DNA damage response - WuXi Biology.

  • AZD7648 | DNA-PK Inhibitor | CAS 2230820-11-6 | Selleck Chemicals.

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics - ClinPGx.

  • Azd-7648 | C18H20N8O2 | CID 135151360 - PubChem - NIH.

  • Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment - Stanford.

  • A clinical trial to evaluate AZD7648 alone and in combination with other anti-cancer agents in patients with advanced cancers..

  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC.

  • 6-Year Data Sustain Adjuvant Olaparib Benefit in BRCA1/2+, HER2- Breast Cancer.

  • Olaparib Withstands the Test of Time With Long-Term Data Supporting Its Role in Ovarian Cancer Treatment | OncLive.

  • Harnessing radiotherapy-induced NK-cell activity by combining DNA damage–response inhibition and immune checkpoint blockade | Journal for ImmunoTherapy of Cancer.

  • (PDF) AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - ResearchGate.

  • OlympiA Trial: Long-Term Benefits of Olaparib Confirmed in High-Risk Subgroup of Breast Cancer - The ASCO Post.

  • A study assessing AZD7648 alone and in combination in Advanced Cancer.

  • Combining the DNA Repair Inhibitor Dbait With Radiotherapy for the Treatment of High Grade Glioma: Efficacy and Protein Biomarkers of Resistance in Preclinical Models - Frontiers.

  • Synergistic Activity of DNA Damage Response Inhibitors in Combination with Radium-223 in Prostate Cancer - MDPI.

  • Full article: Efficacy and safety of olaparib in advanced ovarian cancer: a meta-analysis.

  • Study Details | NCT03907969 | A Clinical Trial to Evaluate AZD7648 Alone and in Combination With Other Anti-cancer Agents in Patients With Advanced Cancers. | ClinicalTrials.gov.

  • Abstract SY37-01: Augmenting the therapeutic ratio by combining radiation therapy with inhibitors of the DNA damage response - AACR Journals.

  • The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study - PubMed.

  • Proteomics Provides Insights Into DNA-PK Inhibitor Mechanism in Patient Samples - NCI.

  • The Discovery of 7-Methyl-2-[(7-methyl[4][7][15]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) - ACS Publications - American Chemical Society.

  • Abstract DDT01-02: Discovery and first structural disclosure of AZD7648: A potent and selective DNA-PK inhibitor - AACR Journals.

  • The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study - PMC.

  • Pre-clinical investigation of the DNA Damage Response pathway: Synergistic effects of DNA-PK and PI3K inhibitors combined with chemotherapy to overcome resistance in acute myeloid leukaemia.

  • Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC.

  • Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC.

Sources

Comparative

A Researcher's Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

In the landscape of modern drug discovery, the definitive validation of a compound's interaction with its intended molecular target within a physiological context is a cornerstone of a successful therapeutic program.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the definitive validation of a compound's interaction with its intended molecular target within a physiological context is a cornerstone of a successful therapeutic program.[1][2] This guide provides an in-depth, comparative analysis of key methodologies for confirming the target engagement of novel small molecule inhibitors, using the hypothetical purine analog, 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine, as a case study. For the purposes of this guide, we will postulate that this compound has been identified as a potential inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response (DDR) pathway.[3][4]

The Imperative of Target Engagement Validation

The journey from a promising hit in a high-throughput screen to a clinical candidate is fraught with challenges, with a significant portion of drug failures attributed to a lack of efficacy or unforeseen toxicity.[1][5] Robust target engagement studies, conducted early in the discovery pipeline, provide the mechanistic confidence required to progress a compound. They serve to:

  • Confirm the Mechanism of Action (MoA): Directly demonstrates that the compound binds to the intended target in a relevant biological system.[2][6]

  • Establish Structure-Activity Relationships (SAR): Correlates the chemical structure of a compound with its ability to engage the target, guiding medicinal chemistry efforts.[1]

  • De-risk Clinical Progression: Early confirmation of target engagement can help predict potential on-target toxicities and provides a biomarker for patient selection and dose-response studies in clinical trials.[6]

This guide will compare three widely adopted and powerful techniques for validating target engagement: the Cellular Thermal Shift Assay (CETSA®), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). Each method offers unique advantages and is suited to different stages of the drug discovery process.

Comparative Overview of Target Engagement Methodologies

Methodology Principle Advantages Disadvantages Best Suited For
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[7]Label-free, performed in intact cells or lysates, reflects physiological conditions.[7][8]Requires a specific antibody for detection, may not be suitable for all targets (e.g., some membrane proteins).[9]Hit-to-lead optimization, confirming on-target activity in a cellular context.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[10][11][12]Label-free, does not require modification of the compound, applicable to complex protein mixtures.[10][12]May not be suitable for all proteins, requires optimization of protease conditions.[12]Initial target identification from phenotypic screens, validation of novel targets.
Photo-affinity Labeling (PAL) A photoreactive group on the compound permanently crosslinks to the target protein upon UV irradiation.[13][14][15]Covalently captures even transient or low-affinity interactions, allows for identification of the binding site.[14][16]Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific crosslinking.[13][16]Identifying unknown targets, mapping drug binding sites.

The DNA Damage Response and the Role of DNA-PK

DNA-PK is a key player in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][17] Its inhibition can sensitize cancer cells to radiation and chemotherapy, making it an attractive therapeutic target.[3][18] The signaling cascade is initiated by the recognition of a DSB, leading to the recruitment and activation of a cascade of proteins that ultimately repair the DNA lesion.

DNA_Damage_Response cluster_0 Cellular Response to DNA Double-Strand Breaks (DSBs) DNA_DSB DNA Double-Strand Break NHEJ Non-Homologous End Joining (NHEJ) Pathway DNA_DSB->NHEJ activates HR Homologous Recombination (HR) Pathway DNA_DSB->HR activates DNA_PK DNA-PK NHEJ->DNA_PK recruits ATM ATM Kinase HR->ATM recruits Repair DNA Repair DNA_PK->Repair promotes ATM->Repair promotes Apoptosis Apoptosis Repair->Apoptosis prevents Cell_Cycle_Arrest Cell Cycle Arrest Repair->Cell_Cycle_Arrest prevents Compound 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine Compound->DNA_PK inhibits

Caption: Simplified signaling pathway of the DNA damage response, highlighting the role of DNA-PK in the NHEJ pathway and the point of inhibition by 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine.

Experimental Workflows for Target Engagement Validation

A logical workflow for validating the target engagement of a novel kinase inhibitor would progress from initial biochemical confirmation to more physiologically relevant cellular assays.

Target_Engagement_Workflow cluster_1 Target Engagement Validation Workflow Biochemical Biochemical Assays (e.g., Kinase Activity Assay) CETSA Cellular Thermal Shift Assay (CETSA) Biochemical->CETSA confirms in vitro binding DARTS Drug Affinity Responsive Target Stability (DARTS) Biochemical->DARTS confirms in vitro binding Downstream Downstream Cellular Assays (e.g., γH2AX staining) CETSA->Downstream validates cellular engagement DARTS->Downstream validates cellular engagement PAL Photo-affinity Labeling (PAL) PAL->Downstream identifies binding site

Caption: A typical experimental workflow for validating the target engagement of a novel compound, progressing from in vitro to cellular assays.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

This protocol is designed to determine if 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine binds to and stabilizes DNA-PK in intact cells.[7][8][19]

Materials:

  • Human cancer cell line expressing DNA-PK (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against DNA-PK

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment: Culture HeLa cells to ~80% confluency. Treat cells with varying concentrations of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine or DMSO for 1-2 hours at 37°C.

  • Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease and phosphatase inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of the soluble fractions using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against DNA-PK.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble DNA-PK as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

This protocol aims to demonstrate that 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine protects DNA-PK from proteolytic digestion.[10][12][20]

Materials:

  • HeLa cell lysate

  • 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

  • DMSO (vehicle control)

  • Protease (e.g., Pronase or thermolysin)

  • SDS-PAGE sample buffer

  • Western blotting reagents (as listed for CETSA)

Procedure:

  • Lysate Preparation: Prepare a concentrated HeLa cell lysate in a suitable buffer without protease inhibitors.

  • Compound Incubation: Aliquot the lysate and incubate with varying concentrations of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine or DMSO for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., Pronase at a 1:1000 protease-to-protein ratio) to each sample and incubate for a defined time (e.g., 30 minutes) at room temperature.

  • Stop Digestion: Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

  • Western Blotting: Analyze the samples by Western blotting using an antibody against DNA-PK.

  • Data Analysis: A decrease in the degradation of DNA-PK in the presence of the compound compared to the vehicle control indicates target engagement.

Photo-affinity Labeling (PAL)

This protocol describes the use of a modified version of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine containing a photoreactive group and a reporter tag to covalently label DNA-PK.[13][14][15][16]

Materials:

  • A photo-affinity probe derivative of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (containing a diazirine or benzophenone group and a biotin tag)

  • HeLa cells or cell lysate

  • UV lamp (e.g., 365 nm)

  • Streptavidin-conjugated beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometry facility

Procedure:

  • Probe Incubation: Incubate HeLa cells or lysate with the photo-affinity probe.

  • UV Crosslinking: Expose the samples to UV light to induce covalent crosslinking of the probe to its binding partners.

  • Lysis and Enrichment: Lyse the cells (if applicable) and enrich the biotin-tagged protein-probe complexes using streptavidin-conjugated beads.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., with trypsin).

  • Mass Spectrometry: Analyze the peptide mixture by mass spectrometry to identify the proteins that were covalently labeled by the probe.

  • Data Analysis: Identification of DNA-PK in the mass spectrometry data confirms it as a direct target of the compound.

Quantitative Data Comparison (Hypothetical)

The following tables present hypothetical data that could be generated from the described experiments to compare the target engagement of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine with a known DNA-PK inhibitor (e.g., AZD7648).[4]

Table 1: CETSA - Thermal Shift (ΔTm) Data

CompoundConcentration (µM)ΔTm (°C) for DNA-PK
2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine 12.5
104.8
AZD7648 (Reference) 13.1
105.5

Table 2: DARTS - Protease Protection Data

CompoundConcentration (µM)% DNA-PK Protection
2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine 135
1078
AZD7648 (Reference) 142
1085

Table 3: Downstream Cellular Assay - γH2AX Foci Formation (Marker of DNA Damage)

Treatment% of Cells with >10 γH2AX Foci
Vehicle Control 5
Radiation (2 Gy) 85
2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (1 µM) + Radiation 95
AZD7648 (1 µM) + Radiation 98

Conclusion

The validation of target engagement is a critical step in the development of novel therapeutics. This guide has provided a comparative overview of three powerful methodologies: CETSA, DARTS, and Photo-affinity Labeling. By employing a multi-faceted approach, researchers can build a comprehensive and compelling case for the on-target activity of their compounds. The hypothetical case of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine as a DNA-PK inhibitor illustrates how these techniques can be integrated to provide robust evidence of target engagement, from initial biochemical interactions to downstream cellular effects. The choice of methodology will depend on the specific research question and the stage of the drug discovery program, but a thorough validation of target engagement will undoubtedly increase the probability of clinical success.

References

  • Westheimer, F. H. (1963). Photoaffinity labeling. Annals of the New York Academy of Sciences, 103(1), 409-413. [Link]

  • Domainex. (n.d.). Photoaffinity Labelling. Retrieved February 20, 2026, from [Link]

  • Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). Retrieved February 20, 2026, from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-174. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved February 20, 2026, from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved February 20, 2026, from [Link]

  • Pai, M. Y., et al. (2015). Target identification using drug affinity responsive target stability (DARTS). Journal of Visualized Experiments, (95), e52445. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 61(21), 9445-9465. [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved February 20, 2026, from [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Evotec. (2025, May 22). Photoaffinity Labeling Mass Spectrometry. Retrieved February 20, 2026, from [Link]

  • Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(4), 193-202. [Link]

  • Infinix Bio. (2026, February 13). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. Retrieved February 20, 2026, from [Link]

  • Johnson, C. N., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 20, 2026, from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved February 20, 2026, from [Link]

  • Sugawara, S., et al. (2021). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. Cancers, 13(16), 4133. [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[13][14][15]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]

  • University of Bath. (2016, December 22). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]

  • Balzarini, J., et al. (1991). Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine, a potent anti-human immunodeficiency virus compound. Proceedings of the National Academy of Sciences, 88(4), 1499-1503. [Link]

  • Kim, H. J., et al. (2022). AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia. Journal of Radiation Research, 63(5), 673-681. [Link]

  • Parker, W. B., et al. (1995). Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells. Cancer Research, 55(15), 3340-3346. [Link]

  • Martins, C., et al. (2023). AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 24(20), 15383. [Link]

  • Preprints.org. (2024, January 11). Targeting CDK9 in Cancer: An Integrated Approach of Combining In- Silico Screening with Experimental Validation for Novel Degrad. Retrieved February 20, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the synthesis of novel nucleoside analogs is a cornerstone of innovation. Among these, N9-substi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel nucleoside analogs is a cornerstone of innovation. Among these, N9-substituted purines are of significant interest due to their potential as therapeutic agents. This guide provides an in-depth comparison of synthetic methodologies for a representative member of this class, 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine, with a core focus on the reproducibility of experimental outcomes. As a senior application scientist, this document is crafted to not only provide protocols but to instill a deep understanding of the underlying chemical principles that govern success and consistency in the laboratory.

The Critical Role of Reproducibility

Reproducibility is the bedrock of scientific progress. In the context of synthesizing potential drug candidates like 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine, the ability to consistently produce the target molecule with high purity is paramount. Irreproducible results can lead to flawed biological data, wasted resources, and significant delays in research and development pipelines.[1][2] This guide will dissect the key variables that influence the reproducibility of the synthesis of our target molecule, empowering researchers to anticipate and control these factors.

Synthetic Strategies for 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

The synthesis of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine involves the formation of a crucial N-C bond between the N9 position of the 2-methoxyadenine core and the anomeric carbon of the tetrahydropyran (THP) ring. The regioselectivity of this reaction is a primary challenge, as adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9).[3][4][5] Generally, N9-alkylation is thermodynamically favored.[3] We will compare two robust methods for achieving this transformation: the Mitsunobu reaction and a classical SN2 alkylation.

Method 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific alkylation of nucleophiles, such as purines, with alcohols.[6][7][8][9][10] It proceeds with an inversion of configuration at the alcohol's stereocenter, a key consideration for chiral substrates.

  • Preparation: To a stirred solution of 2-methoxyadenine (1.0 eq.) and 2-hydroxytetrahydropyran (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh3) (1.5 eq.).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired N9-isomer from the N7-isomer and triphenylphosphine oxide byproduct.

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the activated intermediates.

  • Order of Addition: Adding the DIAD last and slowly at a low temperature is crucial to control the exothermic reaction and minimize side product formation.[11]

  • Stoichiometry: An excess of the alcohol and reagents is used to ensure complete consumption of the limiting 2-methoxyadenine.

  • Purity of Reagents: The purity of 2-methoxyadenine, 2-hydroxytetrahydropyran, and the Mitsunobu reagents is critical. Impurities can lead to inconsistent yields and the formation of byproducts.

  • Solvent: Anhydrous THF is the solvent of choice, but its purity and dryness must be ensured.

  • Temperature Control: Precise temperature control during the addition of DIAD is essential for consistent results.

  • Purification: The separation of N9 and N7 isomers can be challenging. A consistent and well-defined chromatography protocol is necessary for obtaining the pure product reproducibly.

Method 2: Classical SN2 Alkylation

A more traditional approach involves a direct SN2 reaction between an activated form of 2-hydroxytetrahydropyran (e.g., a tosylate or bromide) and the anion of 2-methoxyadenine.

  • Activation of Alcohol: Convert 2-hydroxytetrahydropyran to its corresponding tosylate or bromide using standard procedures (e.g., p-toluenesulfonyl chloride in pyridine for the tosylate, or PBr3 for the bromide).

  • Deprotonation of Adenine: In a separate flask, suspend 2-methoxyadenine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Add a base such as potassium carbonate (K2CO3) (1.5 eq.) or sodium hydride (NaH) (1.1 eq.) and stir at room temperature for 30 minutes to form the adeninyl anion.

  • Alkylation: Add the activated THP derivative (1.1 eq.) to the suspension of the adeninyl anion.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours, monitoring by TLC. After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

  • Activation: The hydroxyl group of an alcohol is a poor leaving group; hence, it must be converted to a better leaving group like a tosylate or a halide.

  • Base: The choice of base can influence the regioselectivity of the alkylation. Stronger bases like NaH ensure complete deprotonation, while weaker bases like K2CO3 might lead to a different N9/N7 ratio.[3]

  • Solvent: Polar aprotic solvents like DMF are ideal for SN2 reactions as they solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

  • Purity of Alkylating Agent: The purity of the activated THP derivative is crucial, as impurities can lead to side reactions.

  • Base Stoichiometry and Purity: The exact amount and quality of the base can significantly affect the reaction rate and selectivity.

  • Reaction Temperature: Temperature fluctuations can alter the N9/N7 product ratio.

  • Mixing: In heterogeneous reactions (e.g., with K2CO3), the stirring rate can impact the reaction's consistency.[12][13]

Comparative Analysis of Synthetic Methods

FeatureMitsunobu ReactionClassical SN2 Alkylation
Starting Materials 2-methoxyadenine, 2-hydroxytetrahydropyran2-methoxyadenine, activated 2-hydroxytetrahydropyran
Number of Steps One-potTwo steps (activation + alkylation)
Predicted Yield Moderate to GoodGood
Regioselectivity Generally good N9 selectivity, but can varyN9/N7 ratio is sensitive to base and solvent
Key Byproducts N7-isomer, triphenylphosphine oxideN7- and N3-isomers
Purification Can be challenging due to triphenylphosphine oxideGenerally straightforward separation of isomers
Reproducibility Sensitive to reagent purity and temperatureSensitive to base stoichiometry and temperature

Characterization and Quality Control

To ensure the identity and purity of the synthesized 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine, a combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule. The chemical shifts of the purine protons (H2 and H8) and the anomeric proton of the THP ring are characteristic.[14][15] 2D NMR techniques like HMBC and HSQC can be used to definitively assign the position of alkylation (N9 vs. N7).[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound. A well-developed HPLC method can separate the N9 and N7 isomers, allowing for accurate quantification of purity.[17]

Visualizing the Synthetic Workflows

Synthetic Workflow cluster_0 Method 1: Mitsunobu Reaction cluster_1 Method 2: SN2 Alkylation 2-methoxyadenine_M1 2-methoxyadenine Mitsunobu PPh3, DIAD, THF 2-methoxyadenine_M1->Mitsunobu 2-OH-THP_M1 2-hydroxytetrahydropyran 2-OH-THP_M1->Mitsunobu Product_M1 2-Methoxy-9-(THP)-9H-adenine Mitsunobu->Product_M1 Byproduct_M1 N7-isomer Mitsunobu->Byproduct_M1 2-OH-THP_M2 2-hydroxytetrahydropyran Activation TsCl or PBr3 2-OH-THP_M2->Activation Activated_THP 2-OTs-THP or 2-Br-THP Activation->Activated_THP SN2 SN2 Reaction Activated_THP->SN2 2-methoxyadenine_M2 2-methoxyadenine Base K2CO3 or NaH, DMF 2-methoxyadenine_M2->Base Anion Adeninyl Anion Base->Anion Anion->SN2 Product_M2 2-Methoxy-9-(THP)-9H-adenine SN2->Product_M2 Byproduct_M2 N7/N3-isomers SN2->Byproduct_M2

Caption: Comparative workflows for the synthesis of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine.

Regioselectivity Adenine N9 N9 (Major) Adenine->N9 Thermodynamically Favored N7 N7 (Minor) Adenine->N7 Kinetic Product N3 N3 (Minor) Adenine->N3 Possible Side Product

Caption: Regioselectivity in the alkylation of the adenine core.

Conclusion

The reproducible synthesis of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine is achievable through careful selection of methodology and rigorous control of experimental parameters. While the Mitsunobu reaction offers a one-pot solution, classical SN2 alkylation may provide a more scalable and easily purified route, albeit with an additional synthetic step. For both methods, the key to reproducibility lies in the purity of reagents, precise control of reaction conditions, and a robust purification strategy. By understanding the chemical principles outlined in this guide, researchers can confidently and consistently synthesize this and other valuable N9-substituted purine analogs for their research endeavors.

References

  • Docherty, C. (2015, September 2). Reproducibility In Organic Chemistry. James Kennedy. [Link]

  • Noel, T., & van der Schaaf, J. (2026, January 28). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. [Link]

  • Synthesis study of 2'-O-(2-methoxyethyl)-purine derivatives. PubMed. [Link]

  • Buyens, D. M. S., et al. (2024, November 29). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. ResearchGate. [Link]

  • Korbad, B. L., et al. (2021, August 11). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. PMC. [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy. [Link]

  • Toyota, A., Katagiri, N., & Kaneko, C. (1993). Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity. Nucleosides and Nucleotides.
  • Pagliaro, M. (2025, August 7). Reproducibility in Chemical Research. ResearchGate. [Link]

  • Schuurmans, J. H. A., et al. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. [Link]

  • Gundersen, L.-L., et al. (2015, September 2). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. MDPI. [Link]

  • Korbad, B. L., et al. (2021, August 11). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. RSC Publishing. [Link]

  • 2.1.10. Regioselective N -alkylation of Adenine by Nucleophilic Substitution. (2010, January 2). Request PDF. [Link]

  • Buyens, D. M. S., et al. (2024). Alkylation of adenine : a synthetic and computational study of the reaction mechanism. Semantic Scholar. [Link]

  • Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. (2005, August 1). PubMed. [Link]

  • Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. Request PDF. [Link]

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. FULIR. [Link]

  • and N -substituted purine derivatives: a 15N NMR study. Wiley Online Library. [Link]

  • Montgomery, J. A., & Thomas, H. J. (1964). On the alkylation of adenine. Semantic Scholar. [Link]

  • Wang, Y., et al. (2017, August 7). Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. PNAS. [Link]

  • An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. PubMed. [Link]

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (2011, July 11). MDPI. [Link]

  • Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives. (2018, November 14). Royal Society Publishing. [Link]

  • Probing structural consequences of N9-alkylation in silver-adenine frameworks. (2010, November 14). PubMed. [Link]

  • Alkylation of adenine: A synthetic and computational study of the reaction mechanism. University of Pretoria. [Link]

  • ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2025, August 7). Request PDF. [Link]

  • Thiageswaran, S. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management and disposal of chemical re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management and disposal of chemical reagents, such as the protected nucleoside analogue 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine, are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in scientific principles and regulatory compliance.

Hazard Assessment and Chemical Profile

A thorough understanding of the potential hazards associated with 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine is the foundation of its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the properties of its constituent moieties is necessary.

Core Structure: Adenine The core of this molecule is adenine, a purine nucleobase. Safety data for adenine indicates that it is toxic if swallowed and toxic to aquatic life .[1] Therefore, it is crucial to prevent this compound from entering the digestive system or being released into the environment.

Modifications: 2-Methoxy and Tetrahydropyranyl (THP) Groups The 2-methoxy group is a relatively stable ether. The 9-position is protected with a tetrahydropyranyl (THP) group, a common protecting group for hydroxyl and amine functionalities in organic synthesis.[2][3][4][5] A critical chemical property of the THP ether is its stability under neutral and basic conditions and its lability (tendency to be cleaved) under acidic conditions.[2][3][6] This pH-dependent stability is a key consideration for waste segregation to prevent unintended chemical reactions in the waste container.

Inferred Hazard Profile: Based on this analysis, 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine should be handled as a compound that is potentially toxic upon ingestion and harmful to aquatic ecosystems. The potential for the THP group to hydrolyze under acidic conditions could generate 2-methoxyadenine and 5-hydroxypentanal, which must also be considered in the waste stream.

Personal Protective Equipment (PPE)

Prior to handling 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine for any purpose, including disposal, the following minimum PPE should be worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Ensure to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn and fully fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure that waste is treated and disposed of correctly. The key to segregating waste containing 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine is its pH-dependent stability.

DO NOT mix with acidic waste. The acidic conditions can cleave the THP protecting group, leading to the formation of different chemical species in the waste container. This can complicate the waste profile and potentially lead to unforeseen reactions.

Recommended Waste Streams:

  • Solid Waste:

    • Unused or expired 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine powder.

    • Contaminated consumables such as weighing paper, gloves, and plasticware.

  • Non-Halogenated Organic Solvent Waste:

    • Solutions of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine in solvents like THF, dioxane, or other non-halogenated organic solvents.

  • Aqueous Waste (Neutral to Basic):

    • Aqueous solutions containing 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine, ensuring the pH is neutral or basic.

Step-by-Step Disposal Procedures

The following procedures provide a clear workflow for the safe disposal of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine from the point of generation to its final collection.

Waste Containerization and Labeling

Proper containerization and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States and the Waste Framework Directive in Europe.[7][8][9][10][11]

Container Selection:

  • Use only containers that are in good condition, free from leaks, and compatible with the waste they will hold.

  • For solid waste, a sealable, sturdy plastic or glass container is appropriate.

  • For liquid waste, use a sealable glass or solvent-safe plastic bottle with a screw cap.

Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine" and any other chemical constituents in the waste stream.

    • The approximate concentration of each component.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard).

In-Lab Waste Accumulation

Laboratories should have designated "Satellite Accumulation Areas" (SAAs) for the temporary storage of hazardous waste.

  • Keep waste containers closed at all times, except when adding waste.

  • Store waste containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Disposal of Empty Containers

Empty containers that once held 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine must also be disposed of properly.

  • If the compound is determined to be an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • For non-acutely hazardous waste, empty the container as much as possible.

  • Deface or remove the original product label.

  • Dispose of the empty container according to your institution's guidelines for contaminated lab glass or plastic.

Requesting Waste Pickup

Once a waste container is full, or if it has been in the SAA for the maximum allowable time (typically 90 days for large quantity generators), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine.

DisposalWorkflow cluster_start Waste Generation cluster_assessment Waste Characterization cluster_segregation Segregation & Containerization cluster_final Final Disposal Start Waste containing 2-Methoxy-9-(THP)-9H-adenine generated IsSolid Is the waste solid? Start->IsSolid IsSolvent Is the waste in an organic solvent? IsSolid->IsSolvent No SolidWaste Collect in 'Solid Hazardous Waste' container IsSolid->SolidWaste Yes IsAqueous Is the waste aqueous? IsSolvent->IsAqueous No SolventType Is the solvent halogenated? IsSolvent->SolventType Yes AqueouspH Check pH of aqueous waste IsAqueous->AqueouspH Yes Label Label container with 'Hazardous Waste' and full chemical names SolidWaste->Label NonHalogenated Collect in 'Non-Halogenated Organic Solvent Waste' container SolventType->NonHalogenated No Halogenated Collect in 'Halogenated Organic Solvent Waste' container SolventType->Halogenated Yes NonHalogenated->Label Halogenated->Label AcidicAqueous NEUTRALIZE FIRST Then collect in 'Aqueous Hazardous Waste' container AqueouspH->AcidicAqueous Acidic (pH < 7) NeutralBasicAqueous Collect in 'Aqueous Hazardous Waste' container AqueouspH->NeutralBasicAqueous Neutral/Basic (pH >= 7) AcidicAqueous->Label NeutralBasicAqueous->Label Store Store in Satellite Accumulation Area Label->Store Pickup Arrange for EHS/Contractor Pickup Store->Pickup

Caption: Disposal decision workflow for 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine.

Regulatory Framework

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA) , which provides a "cradle to grave" framework for hazardous waste management.[7][8][9] In the European Union, the European Chemicals Agency (ECHA) oversees the Waste Framework Directive , which aims to protect the environment and human health from the negative impacts of waste generation and management.[10][11] It is imperative that all laboratory personnel are familiar with and adhere to their national and institutional regulations.

Conclusion

The responsible disposal of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine is a critical component of laboratory safety and environmental stewardship. By understanding the chemical properties of the compound, adhering to strict waste segregation protocols, and complying with all relevant regulations, researchers can ensure that their work is conducted in a manner that is both scientifically sound and ethically responsible.

References

  • Columbia University. Hazardous Waste Determination. [Link]

  • RMB Environmental Laboratories, Inc. RCRA Monitoring & Hazardous Waste Testing. [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. [Link]

  • ResearchGate. ChemInform Abstract: Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities. [Link]

  • Kocienski, P. J. 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Protecting Groups; Georg Thieme Verlag: Stuttgart, 1994.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Carl ROTH. Safety Data Sheet: Adenine. [Link]

  • Wikipedia. Resource Conservation and Recovery Act. [Link]

  • South Carolina Department of Environmental Services. Resource Conservation and Recovery Act (RCRA). [Link]

  • ResearchGate. Metabolic pathways for the disposal of adenine in humans. [Link]

  • European Chemicals Agency. Understanding Waste Framework Directive. [Link]

  • National Center for Biotechnology Information. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • The University of Utah. Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste - FACT SHEET. [Link]

  • PubMed. The metabolism of adenine derivatives in different parts of the brain of the rat, and their release from hypothalamic preparations on excitation. [Link]

  • European Chemicals Agency. Video library. [Link]

  • Alfa Aesar. Safety Data Sheet: Adenine. [Link]

  • Carl ROTH. Safety data sheet. [Link]

  • The University of Alabama. Guidelines and Procedures for Decommissioning of a Laboratory. [Link]

  • ResearchGate. Retention times of adenine nucleotides and their destruction products, and of creatine compounds in the chromatographic system at pH values between 4.5 and 6.5. [Link]

  • EU Waste Law. 2. Hazardous waste. [Link]

  • University of Newcastle. Decommissioning Laboratory and Associated Facilities Procedure. [Link]

  • Loba Chemie. ADENINE FOR BIOCHEMISTRY. [Link]

  • European Commission. Waste Framework Directive. [Link]

  • University of Reading. The disposal of laboratory waste. [Link]

  • REACHLaw. REACH & CLP Hub Echa's new waste framework Directive database – mission impossible. [Link]

  • PubMed. The reduction of 6-N-hydroxylaminopurine to adenine by xanthine oxidase. [Link]

  • PubMed. Toxicity associated with high dosage 9-[(2R,5R-2,5-dihydro-5-phosphonomethoxy)-2-furanyl]adenine therapy off attempts to abort early FIV infection. [Link]

  • PubMed. The Discovery of 7-Methyl-2-[(7-methyl[2][7][12]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. [Link]

  • MDPI. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. [Link]

  • MDPI. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer. [Link]

  • BioWorld. Pfizer presents data on PF-07328948 for the treatment of heart failure. [Link]

  • MDPI. Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitor Therapy Reduces the Level of DNA Damage in Patients with Heterozygous Familial Hypercholesterolemia. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine
© Copyright 2026 BenchChem. All Rights Reserved.